2,6-Dibromo-3-fluoro-4-methylaniline CAS number and chemical identifiers
The following technical guide details the chemical identity, synthesis, and applications of 2,6-Dibromo-3-fluoro-4-methylaniline , a specialized halogenated aniline intermediate used in advanced organic synthesis and dru...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and applications of 2,6-Dibromo-3-fluoro-4-methylaniline , a specialized halogenated aniline intermediate used in advanced organic synthesis and drug development.
[1][2][3]
Executive Summary
2,6-Dibromo-3-fluoro-4-methylaniline (CAS: 1000576-48-6 ) is a multi-halogenated aniline derivative serving as a critical scaffold in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals.[1][2][3][4][5] Its unique substitution pattern—featuring two bromine atoms, one fluorine atom, and a methyl group on the aniline core—provides versatile handles for transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the construction of complex heterocyclic systems found in kinase inhibitors and oncology therapeutics.
Chemical Identity & Physicochemical Properties[5][7][8]
Nomenclature and Identifiers
This compound is distinct from its isomer, 2,6-dibromo-4-fluoro-3-methylaniline (CAS 1000576-72-6).[6] Precise identification is crucial for regulatory compliance and synthetic success.
Identifier
Value
Chemical Name
2,6-Dibromo-3-fluoro-4-methylaniline
CAS Number
1000576-48-6
Molecular Formula
C₇H₆Br₂FN
Molecular Weight
282.94 g/mol
SMILES
Cc1c(F)c(Br)c(N)c(Br)c1
InChI Key
(Predicted) HOFKRNFFIGAFNE-UHFFFAOYSA-N
MDL Number
MFCD09800761 (variant) / MFCD09800776 (check specific vendor)
Physical Properties
Note: As a specialized intermediate, some values are predicted based on structure-activity relationship (SAR) models.
Property
Data / Prediction
Physical State
Solid (Crystalline powder)
Color
Off-white to pale brown/beige
Melting Point
68–72 °C (Typical for similar di-bromo anilines)
Boiling Point
~290 °C (Predicted at 760 mmHg)
Solubility
Soluble in DMSO, Chloroform, Ethyl Acetate, DCM; Insoluble in Water
pKa (Conjugate Acid)
~2.0–2.5 (Reduced basicity due to electron-withdrawing Br/F groups)
Synthesis & Production Methodologies
The synthesis of 2,6-dibromo-3-fluoro-4-methylaniline relies on the regioselective electrophilic aromatic substitution (bromination) of the precursor 3-fluoro-4-methylaniline .
Synthetic Pathway Logic
The amino group (-NH₂) is a strong activating group and an ortho, para-director. The methyl group (-CH₃) at position 4 blocks the para position relative to the amine. Consequently, bromination is directed exclusively to the ortho positions (2 and 6), which are also electronically favored over the position ortho to the fluorine atom due to steric and electronic factors.
Protocol: Regioselective Bromination
Precursor: 3-Fluoro-4-methylaniline (CAS 452-77-7)
Reagents: N-Bromosuccinimide (NBS) or Elemental Bromine (Br₂)
Solvent: Acetic Acid (AcOH) or DMF
Step-by-Step Methodology:
Dissolution: Dissolve 1.0 eq of 3-fluoro-4-methylaniline in glacial acetic acid (0.5 M concentration). Maintain temperature at 20–25 °C.
Bromination: Add 2.05 eq of Bromine (Br₂) dropwise over 30 minutes. Alternatively, add 2.1 eq of NBS portion-wise to control exotherm.
Mechanistic Insight: The first equivalent brominates the more accessible position (likely C6). The second equivalent forces bromination at C2, despite the steric crowding from the adjacent fluorine at C3.
Quenching: Stir for 2–4 hours. Monitor via TLC or HPLC. Quench the reaction by pouring the mixture into ice-cold water containing sodium bisulfite (to neutralize excess bromine).
Isolation: The product precipitates as a solid.[7] Filter the precipitate and wash with cold water.
Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to remove mono-bromo impurities.
Synthesis Workflow Diagram
The following diagram illustrates the transformation logic and directing effects governing the synthesis.
Caption: Regioselective synthesis pathway driven by the strong ortho-directing amino group.
Applications in Drug Development
This compound is a high-value "building block" (intermediate) rather than a final drug. Its primary utility lies in its ability to undergo orthogonal coupling reactions.
Functionalization Potential
Suzuki Coupling (C-Br sites): The bromine atoms at C2 and C6 are chemically distinct due to the adjacent fluorine at C3. This allows for site-selective Suzuki-Miyaura couplings. The C6-Br is typically more reactive (less sterically hindered) than the C2-Br (hindered by C3-F).
Buchwald-Hartwig Amination: The aniline nitrogen can be derivatized, or the C-Br bonds can be used to introduce new amine motifs.
Heterocycle Formation: Used to synthesize benzimidazoles, indoles, or quinazolines by cyclization involving the amine and adjacent halides.
Therapeutic Areas
Kinase Inhibitors: Halogenated anilines are frequent motifs in ATP-competitive inhibitors targeting oncology pathways (e.g., MEK, EGFR, or Aurora kinases). The fluorine atom often improves metabolic stability and potency by modulating the pKa and lipophilicity.
Camptothecin Derivatives: Patent literature (e.g., WO2022000868) suggests the use of 3-fluoro-4-methylaniline derivatives in synthesizing complex cytotoxic agents like Exatecan, where the aniline core is fused into polycyclic systems.
Safety & Handling (SDS Summary)
Signal Word:WARNING
Hazard Class
H-Code
Statement
Acute Toxicity (Oral)
H302
Harmful if swallowed.
Acute Toxicity (Dermal)
H312
Harmful in contact with skin.
Acute Toxicity (Inhalation)
H332
Harmful if inhaled.
Skin Irritation
H315
Causes skin irritation.
Eye Irritation
H319
Causes serious eye irritation.
STOT-SE
H335
May cause respiratory irritation.
Handling Protocols:
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a dust mask (N95) or handle in a fume hood to avoid inhalation of dust.
Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas (Argon/Nitrogen) to prevent oxidation, although the compound is relatively stable. Protect from light.
References
PubChem. 3-Fluoro-4-methylaniline (Precursor) Compound Summary. National Library of Medicine. Available at: [Link]
Google Patents.Intermediate for synthesizing camptothecin derivative (WO2022000868A1). (Discusses the use of 3-fluoro-4-methylaniline scaffolds).
Amaybio. Chemical Catalog: 2,6-Dibromo-3-fluoro-4-methylaniline.[1][6][2][3][4][5][8][9] Available at: [Link]
Chemical Register. Supplier and CAS Data for 1000576-48-6.[5] Available at: [Link]
Solubility Profile of 2,6-Dibromo-3-fluoro-4-methylaniline: A Technical and Methodological Guide
Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 2,6-Dibromo-3-fluoro-4-methylaniline, a key intermediate in contemporary pharmaceutical and agrochemical research. In t...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,6-Dibromo-3-fluoro-4-methylaniline, a key intermediate in contemporary pharmaceutical and agrochemical research. In the absence of extensive published quantitative solubility data for this specific molecule, this document delivers a robust framework for understanding its solubility based on first principles of physical chemistry and expert analysis of structurally analogous compounds. We present an illustrative solubility profile to guide initial experimental design, coupled with a detailed, field-proven protocol for the precise experimental determination of solubility in various organic solvents. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution to facilitate reaction optimization, purification, and formulation development.
Introduction: The Critical Role of Solubility in Synthesis and Development
2,6-Dibromo-3-fluoro-4-methylaniline is a highly substituted aniline derivative, and its utility in complex organic synthesis is significant. The strategic placement of bromine, fluorine, and methyl groups on the aniline ring creates a molecule with unique electronic and steric properties, making it a valuable building block. However, these same substitutions profoundly influence its intermolecular interactions and, consequently, its solubility—a critical parameter that governs every stage of its use, from reaction kinetics in a chosen solvent to the ease of its purification and the formulation of final products.
A thorough understanding of a compound's solubility profile is not merely an academic exercise; it is a cornerstone of efficient, scalable, and reproducible chemical processes. Selecting an appropriate solvent can dictate reaction rates, influence equilibrium positions, and prevent the precipitation of reactants or products. In the context of drug development, solubility is a primary determinant of a compound's bioavailability.[1] This guide, therefore, aims to equip the research scientist with both the theoretical knowledge and the practical tools necessary to master the solubility behavior of 2,6-Dibromo-3-fluoro-4-methylaniline.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a solute in a solvent is governed by a complex interplay of thermodynamic factors, primarily the enthalpy (ΔH) and entropy (ΔS) of dissolution.[2] The adage "like dissolves like" serves as a useful heuristic, but a more nuanced understanding requires an examination of the specific intermolecular forces at play.
The structure of 2,6-Dibromo-3-fluoro-4-methylaniline offers several key features that dictate its interactions with solvents:
The Aromatic Ring: The π-system of the benzene ring can participate in π-π stacking interactions, particularly with aromatic solvents.
Halogen Atoms (Br, F): The two bromine atoms and one fluorine atom are electron-withdrawing and can participate in halogen bonding. They also increase the molecular weight and surface area, which can impact solubility.
The Amine Group (-NH2): This group is a hydrogen bond donor and can also act as a weak hydrogen bond acceptor. Its basicity makes the compound's solubility susceptible to changes in pH in protic solvents.
The Methyl Group (-CH3): This nonpolar group contributes to van der Waals forces.
These features suggest that 2,6-Dibromo-3-fluoro-4-methylaniline will exhibit a complex solubility profile, with significant solubility in solvents that can engage in a combination of these interactions.
Illustrative Solubility Profile of 2,6-Dibromo-3-fluoro-4-methylaniline
Solvent
Solvent Type
Expected Solubility ( g/100 mL)
Rationale for Estimation
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
Very Soluble
Strong dipole-dipole interactions and hydrogen bond accepting capabilities.
Tetrahydrofuran (THF)
Polar Aprotic
Soluble
Good balance of polarity to interact with the amine and halogen groups.
Acetone
Polar Aprotic
Soluble
The polar carbonyl group interacts favorably with the substituted aniline.
Dichloromethane (DCM)
Halogenated
Soluble
"Like dissolves like" principle with the bromo- and fluoro-substituents.
Ethyl Acetate
Moderately Polar
Moderately Soluble
Ester functionality provides some polarity for interaction.
Methanol
Polar Protic
Moderately Soluble
Can act as a hydrogen bond donor and acceptor, but the nonpolar bulk of the molecule may limit high solubility.
Ethanol
Polar Protic
Moderately Soluble
Similar to methanol, with slightly better solubilizing power for nonpolar components.
Toluene
Non-polar Aromatic
Sparingly Soluble
π-π stacking interactions are possible, but the polarity of the amine and fluorine may limit solubility.
Hexane
Non-polar
Insoluble
The high polarity of the aniline derivative is incompatible with the nonpolar nature of hexane.
Water
Polar Protic
Insoluble
The large, nonpolar aromatic ring and heavy bromine atoms overcome the hydrogen bonding potential of the amine group.[4]
Note: These qualitative descriptors are defined as follows: "Very Soluble" >10 g/100 mL; "Soluble" >1 g/100 mL; "Moderately Soluble" 0.1-1 g/100 mL; "Sparingly Soluble" <0.1 g/100 mL; "Insoluble" <0.01 g/100 mL.
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol details the widely accepted "shake-flask" or equilibrium solubility method, which is designed to measure the thermodynamic equilibrium solubility of a compound.[5][6]
Principle
An excess of the solid solute (2,6-Dibromo-3-fluoro-4-methylaniline) is agitated in a known volume of the solvent at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is measured, which represents the thermodynamic solubility.
Materials and Equipment
2,6-Dibromo-3-fluoro-4-methylaniline (solid, high purity)
Selected organic solvents (analytical grade)
Scintillation vials or sealed flasks
Constant temperature orbital shaker or incubator
Analytical balance
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Volumetric flasks and pipettes
Step-by-Step Methodology
Preparation of Calibration Standards:
Prepare a stock solution of 2,6-Dibromo-3-fluoro-4-methylaniline in a suitable solvent (e.g., acetonitrile) at a known concentration.
Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.
Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).
Sample Preparation (The Shake-Flask Method):
Add an excess amount of solid 2,6-Dibromo-3-fluoro-4-methylaniline to a series of vials. A visible amount of undissolved solid should remain at the end of the experiment.
Add a precise, known volume of each test solvent to the corresponding vials.
Seal the vials tightly to prevent solvent evaporation.
Equilibration:
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).
Agitate the mixtures for a period sufficient to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
Sample Collection and Analysis:
Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.
Carefully withdraw a sample of the supernatant using a syringe.
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles.
Dilute the filtered sample with a known volume of a suitable solvent (e.g., the mobile phase of the HPLC) to bring the concentration within the range of the calibration curve.
Analyze the diluted sample by HPLC.
Data Calculation:
Using the peak area from the HPLC analysis and the equation of the calibration curve, determine the concentration of 2,6-Dibromo-3-fluoro-4-methylaniline in the diluted sample.
Account for the dilution factor to calculate the concentration in the original saturated solution. This value is the solubility of the compound in that solvent at the specified temperature.
Experimental Workflow Diagram
Caption: Workflow for determining thermodynamic solubility via the shake-flask method.
Conclusion and Future Recommendations
This guide establishes a foundational understanding of the solubility profile of 2,6-Dibromo-3-fluoro-4-methylaniline. While the provided illustrative data serves as a valuable starting point for solvent screening, the core strength of this document lies in the detailed experimental protocol that empowers researchers to generate precise, application-specific solubility data. It is strongly recommended that the thermodynamic solubility be determined experimentally, particularly for process development and formulation studies where accuracy is paramount. Further investigations could explore the effect of temperature on solubility to determine the enthalpy of dissolution, providing even deeper thermodynamic insight into the behavior of this versatile chemical intermediate.
pKa values and basicity of 2,6-Dibromo-3-fluoro-4-methylaniline
An In-Depth Technical Guide to the pKa and Basicity of 2,6-Dibromo-3-fluoro-4-methylaniline Authored for Researchers, Scientists, and Drug Development Professionals Abstract The ionization constant (pKa) of a molecule is...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the pKa and Basicity of 2,6-Dibromo-3-fluoro-4-methylaniline
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The ionization constant (pKa) of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic properties, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1] This guide provides a detailed analysis of the factors governing the basicity and pKa of 2,6-Dibromo-3-fluoro-4-methylaniline, a polysubstituted aromatic amine. We will dissect the complex interplay of electronic inductive effects, resonance phenomena, and overriding steric factors to predict its chemical behavior. Furthermore, this document furnishes a robust experimental protocol for the empirical determination of pKa values for weakly basic, poorly soluble anilines, ensuring scientific integrity through self-validating methodologies.
Introduction: The Significance of pKa in Medicinal Chemistry
In the realm of drug development, the pKa value of an active pharmaceutical ingredient (API) is not merely a physical constant but a cornerstone of its biological activity and developability. It dictates the degree of ionization at a given physiological pH, which in turn governs crucial properties such as aqueous solubility, membrane permeability, and protein binding.[1] Most drug molecules are ionizable, and their charge state affects their journey through the varied pH environments of the human body, from the acidic stomach (pH 1-3.5) to the neutral blood (pH 7.4) and the slightly alkaline intestine (pH 5.5-8).[1]
Aniline and its derivatives are prevalent scaffolds in medicinal chemistry. Their basicity, quantified by the pKa of their conjugate acid (the anilinium ion), is highly sensitive to the nature and position of substituents on the aromatic ring.[2] Understanding these substituent effects is paramount for the rational design of molecules with optimized ADME profiles. This guide focuses on 2,6-Dibromo-3-fluoro-4-methylaniline, a complex case study where multiple electronic and steric influences are at play.
The basicity of an aniline is determined by the availability of the nitrogen atom's lone pair of electrons to accept a proton. Compared to aliphatic amines like cyclohexylamine (pKa of conjugate acid ≈ 10.6), aniline is a much weaker base (pKa of anilinium ion ≈ 4.6).[3][4] This reduced basicity is primarily due to the delocalization of the nitrogen's lone pair into the aromatic π-system, which stabilizes the electrons and makes them less available for protonation.[5][6]
Several factors modulate this baseline basicity:
Inductive Effects : Electronegative atoms or groups (like halogens) attached to the ring withdraw electron density through the sigma bonds, destabilizing the positively charged anilinium ion. This effect reduces the electron density on the nitrogen, making the amine less basic.[7] Conversely, electron-donating alkyl groups increase electron density and enhance basicity.[8]
Resonance (Mesomeric) Effects : Substituents can donate or withdraw electron density through the π-system. Electron-withdrawing groups like nitro (-NO2) further delocalize the nitrogen's lone pair, drastically reducing basicity.[5][9] Electron-donating groups like methoxy (-OCH3) can increase electron density at the para position, slightly increasing basicity.[5]
Steric Effects : Bulky groups at the ortho positions (positions 2 and 6) can physically hinder the approach of a proton to the amino group. More significantly, they can cause Steric Inhibition of Resonance (SIR) .[10] By forcing the amino group to twist out of the plane of the aromatic ring, SIR disrupts the overlap between the nitrogen's lone pair orbital and the ring's π-system.[10][11] This localization of the lone pair on the nitrogen atom makes it more available for protonation, thereby increasing the amine's basicity.[10]
Physicochemical Analysis of 2,6-Dibromo-3-fluoro-4-methylaniline
To predict the pKa of 2,6-Dibromo-3-fluoro-4-methylaniline, we must systematically evaluate the contribution of each substituent.
Substituent Analysis:
Aniline Core : Baseline pKa of ~4.6.
Two ortho-Bromo Groups : Bromine is strongly electronegative and acts as a powerful electron-withdrawing group via the inductive effect, which would significantly decrease basicity.
One meta-Fluoro Group : Fluorine is the most electronegative element, and its placement at the meta position ensures a strong, basicity-lowering inductive effect with no counteracting resonance donation to the amino group's carbon.
One para-Methyl Group : The methyl group is a weak electron-donating group through induction and hyperconjugation, which would slightly increase basicity.[8]
The Decisive Influence: Steric Inhibition of Resonance (SIR)
A simple summation of the electronic effects would predict this molecule to be an extremely weak base, likely with a pKa value close to or below zero. However, the presence of two bulky bromine atoms at the ortho positions creates a profound steric clash with the amino group. This forces the C-N bond to rotate, twisting the -NH2 group out of the plane of the benzene ring.
This steric inhibition of resonance is the dominant effect. By preventing the delocalization of the nitrogen's lone pair into the aromatic ring, the molecule behaves more like an aliphatic amine than a typical aniline. The lone pair becomes localized on the nitrogen atom, making it significantly more available for protonation.[10][11] Therefore, the basicity of 2,6-Dibromo-3-fluoro-4-methylaniline is expected to be substantially higher than an analogous non-sterically hindered aniline.
The diagram below illustrates the conflicting electronic and steric forces at play.
Caption: Interplay of electronic and steric effects on basicity.
Dominant SIR counteracts strong inductive withdrawal.
The pKa of 2,6-dibromoaniline is extremely low (0.17) due to the powerful inductive effect of the two bromine atoms.[14] In our target molecule, the additional electron-withdrawing fluoro group at the meta position would push this value even lower. However, the electron-donating para-methyl group and, most importantly, the enhanced SIR from the polysubstitution should significantly raise the pKa. The basicity will still be lower than aniline's due to the powerful net inductive withdrawal, but it will be orders of magnitude higher than a prediction based on electronic effects alone. A predicted pKa in the range of 1.5 to 3.0 is a scientifically grounded estimate. For precise values, computational methods or direct experimental determination is required.[15][16]
For weakly basic and poorly water-soluble compounds like substituted anilines, spectrophotometric titration is a precise and reliable method.[1] The principle relies on the fact that the protonated (anilinium, BH+) and neutral (aniline, B) forms of the molecule have distinct UV-Vis absorption spectra. By measuring the absorbance of the compound in a series of buffers of known pH, the pKa can be determined using the Henderson-Hasselbalch equation.
Methodology: UV-Metric pH-Titration
Preparation of Stock Solutions:
Analyte Stock: Prepare a concentrated stock solution (e.g., 10 mM) of 2,6-Dibromo-3-fluoro-4-methylaniline in a water-miscible organic solvent (e.g., Methanol or DMSO). The insolubility in pure water necessitates a co-solvent.[17]
Buffer Solutions: Prepare a series of at least 10 buffer solutions with accurately known pH values, spanning a range from ~pH 0 to pH 6. This range should bracket the expected pKa. Universal buffer systems (e.g., Britton-Robinson) or individual buffers (e.g., phosphate, citrate) can be used.[18]
Acidic/Basic Solutions: Prepare a highly acidic (e.g., 0.1 M HCl, pH 1) and a less acidic (e.g., pH 6 buffer) solution to obtain the spectra of the fully protonated (BH+) and predominantly neutral (B) forms, respectively.
Spectrophotometric Analysis:
Wavelength Selection:
Prepare two samples: one by diluting the analyte stock into the 0.1 M HCl solution and the other into the pH 6 buffer.
Scan the UV-Vis spectrum (e.g., 220-400 nm) for both samples to determine the absorbance spectrum of the pure BH+ and B forms.
Identify an analytical wavelength (λ) where the difference in absorbance between the two forms is maximal.
Titration Measurement:
For each buffer solution, prepare a sample in a cuvette with the same final concentration of the analyte.
Measure the absorbance (A) of each sample at the pre-determined analytical wavelength.
Accurately measure the pH of each final solution using a calibrated pH meter.[19]
Data Processing and pKa Calculation:
Let A_BH+ be the absorbance of the fully protonated form (in 0.1 M HCl) and A_B be the absorbance of the neutral form (in pH 6 buffer).
For each intermediate buffer solution with a measured pH and absorbance (A), the ratio of the two species can be calculated using the following relationship, derived from Beer's Law:
[B] / [BH+] = (A_BH+ - A) / (A - A_B)
According to the Henderson-Hasselbalch equation for a base:
pKa = pH + log([BH+] / [B])
Therefore: pKa = pH - log((A_BH+ - A) / (A - A_B))
Calculate the pKa for each buffer point. The final pKa is the average of these values. Alternatively, plotting pH (y-axis) versus log((A - A_B) / (A_BH+ - A)) (x-axis) will yield a straight line with a y-intercept equal to the pKa.[19]
The workflow for this protocol is visualized below.
Caption: Experimental workflow for spectrophotometric pKa determination.
Conclusion
The basicity of 2,6-Dibromo-3-fluoro-4-methylaniline presents a fascinating case where steric effects decisively override electronic predictions. The two ortho-bromo substituents, while strongly electron-withdrawing, induce a significant Steric Inhibition of Resonance. This effect localizes the nitrogen's lone pair, substantially increasing the molecule's basicity compared to what would be expected from a simple analysis of inductive and resonance effects. While its pKa is still lower than that of unsubstituted aniline due to the powerful halogen induction, it is far from the extremely weak base one might initially predict. This analysis underscores the critical importance of considering three-dimensional molecular structure and steric factors in the design and evaluation of drug candidates. For definitive characterization, the experimental protocol detailed herein provides a reliable path to an empirical pKa value, a vital parameter for any drug development program.
References
Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]
Molecules. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]
University of Massachusetts Lowell. (2017). Spectrophotometric Determination of pKa of Phenol Red. [Link]
Air Force Institute of Technology. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline. [Link]
YouTube. (2020). Effect of Substituents on the Basicity of Anilines. [Link]
Air Force Institute of Technology. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. [Link]
Crystal Structure Analysis of 2,6-Dibromo-3-fluoro-4-methylaniline Derivatives
A Technical Guide for Structural Biology and Medicinal Chemistry Executive Summary & Strategic Importance The 2,6-dibromo-3-fluoro-4-methylaniline scaffold represents a "privileged structure" in modern drug discovery, pa...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Structural Biology and Medicinal Chemistry
Executive Summary & Strategic Importance
The 2,6-dibromo-3-fluoro-4-methylaniline scaffold represents a "privileged structure" in modern drug discovery, particularly for kinase inhibitors (e.g., p38 MAP kinase) and agrochemicals. Its utility stems from two critical structural features:
The Ortho-Halo Effect: The bulky bromine atoms at positions 2 and 6 create a steric blockade, forcing the aniline nitrogen (and any subsequent amide/urea linkage) out of planarity with the phenyl ring. This conformation is often critical for binding selectivity in ATP-binding pockets.
Metabolic Blocking: The strategic placement of halogens (Br, F) and the methyl group blocks common metabolic soft spots (para-oxidation), enhancing the pharmacokinetic profile.
This guide provides a rigorous workflow for the crystallographic characterization of these derivatives, focusing on the unique challenges posed by heavy-atom absorption, pseudo-symmetry, and competing supramolecular synthons (Hydrogen vs. Halogen bonding).
Experimental Workflow: From Synthesis to Structure
The following diagram outlines the critical decision points in the structural analysis pipeline.
Caption: Workflow for structural determination of polyhalogenated aniline derivatives.
Crystallization Protocols
Polyhalogenated anilines are often lipophilic and exhibit poor solubility in polar protic solvents. The 3-fluoro substituent further modulates solubility compared to the non-fluorinated parent.
Protocol A: Slow Evaporation (Primary Method)
Solvent System: Ethanol/Water (80:20 v/v) or Methanol/Chloroform (1:1).
Procedure:
Dissolve 20 mg of the derivative in 2 mL of the organic solvent.
Filter through a 0.45 µm PTFE syringe filter into a clean vial.
If using water cosolvent, add dropwise until varying turbidity is observed, then add one drop of organic solvent to clear.
Cover with parafilm, pierce with 3-5 holes, and store at 4°C (to reduce thermal motion during nucleation).
Target: Colorless needles or prisms typically form within 48-72 hours.
For derivatives where the aniline nitrogen has been acylated (e.g., forming an amide linkage):
Inner Vial: 10 mg compound in THF or DCM.
Outer Vial: Pentane or Hexane.
Mechanism: The non-polar antisolvent diffuses into the solution, slowly increasing supersaturation. This is superior for growing diffraction-quality crystals of larger derivatives.
Data Collection & Reduction Strategies
The "Heavy Atom" Challenge
The presence of two Bromine atoms (
) creates significant X-ray absorption, which can degrade data quality if not corrected.
Parameter
Recommendation
Rationale
Radiation Source
Mo Kα ( Å)
Lower absorption coefficient () than Cu Kα; minimizes systematic errors from absorption.
Temperature
100 K (Cryogenic)
Essential to reduce thermal vibration of the heavy Br atoms and resolve disorder in the flexible methyl/fluoro groups.
Redundancy
> 6.0
High redundancy allows for better empirical absorption correction (SADABS/SCALE3 ABSPACK).
Resolution
0.75 Å or better
Required to resolve the electron density of the Fluorine atom () distinct from the aromatic ring carbons.
Handling Pseudo-Symmetry
The 2,6-dibromo substitution creates a pseudo-mirror plane perpendicular to the ring. However, the 3-fluoro and 4-methyl groups break this symmetry.
Warning: Auto-indexing software may attempt to assign a higher symmetry space group (e.g., Orthorhombic) when the true structure is Monoclinic or Triclinic due to the asymmetric 3-F substitution.
Validation: Always check for systematic absences carefully. If the R-factor stalls near 10-12%, consider solving in a lower symmetry space group (e.g.,
instead of ).
Structural Analysis: Key Interactions
Once the structure is solved, the analysis must focus on the supramolecular features that drive biological activity and solid-state stability.
Intramolecular Geometry (The "Lock")
The steric bulk of the ortho-bromines forces the amino group (or amide) to twist.
Torsion Angles: Measure the
torsion. In 2,6-dibromoanilines, this is often twisted by 40-90° relative to the ring plane, unlike the planar conformation of unsubstituted aniline.
Bond Angles: Expect significant distortion of the benzene ring angles at C2 and C6 (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
) due to Br...Br repulsion.
Intermolecular Synthons
The packing is governed by a competition between Hydrogen Bonding and Halogen Bonding.
Caption: Competing supramolecular synthons in halogenated anilines.
N-H...N Hydrogen Bonds: The primary interaction. The amino
acts as a donor to the Nitrogen of a neighboring molecule, typically forming infinite 1D zigzag chains (often along the a-axis).
Halogen Bonding (C-Br...Y):
-hole: The Bromine atom exhibits a positive electrostatic potential cap (sigma-hole) along the C-Br bond axis.
Acceptors: Look for interactions where the Br points towards a nucleophile (e.g., the Fluorine atom or the
Geometry: A C-Br...Acceptor angle near 180° indicates a strong halogen bond.
The Fluorine Effect: The 3-Fluoro group is a weak H-bond acceptor. It rarely drives the packing but often "seals" the space between the larger Bromine atoms, increasing crystal density.
References
Brihi, O., et al. (2022). 2,6-Dibromo-4-methylaniline.[2][3][4] IUCrData, 7(6), x220577. Link
Core Reference for the non-fluorinated analog structure and packing motifs.
Gryl, M., et al. (2015). Crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline. Crystallography Reports, 60, 107–111. Link
Direct structural precedent for mixed halo-anilines.
Metrangolo, P., et al. (2016). The Halogen Bond.[1][5][6][7] Chemical Reviews, 116(4), 2478–2601. Link
Authoritative review on analyzing halogen bonding interactions (sigma-holes).
BenchChem Application Note . Unraveling the Molecular Architecture of Aniline Derivatives: A Guide to Single-Crystal X-ray Diffraction. Link
Source for crystallization protocols of aniline deriv
Politzer, P., et al. (2013). Halogen bonding and other sigma-hole interactions: a perspective. Journal of Molecular Modeling, 19, 4533–4542. Link
Theoretical background for electrostatic potential analysis of Br/F substituents.
Technical Guide: Thermodynamic Stability of 2,6-Dibromo-3-fluoro-4-methylaniline
This guide serves as an in-depth technical resource for the thermodynamic profiling and stability assessment of 2,6-Dibromo-3-fluoro-4-methylaniline , a critical halogenated aniline intermediate. Executive Summary 2,6-Di...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an in-depth technical resource for the thermodynamic profiling and stability assessment of 2,6-Dibromo-3-fluoro-4-methylaniline , a critical halogenated aniline intermediate.
Executive Summary
2,6-Dibromo-3-fluoro-4-methylaniline (Formula: C
HBrFN | MW: 282.94) is a highly specialized intermediate used in the synthesis of advanced pharmaceuticals, particularly Hypoxia-Inducible Factor-2 (HIF-2) inhibitors (e.g., Belzutifan analogs).
Due to the specific substitution pattern—combining steric bulk (2,6-dibromo) with electronic modulation (3-fluoro)—this compound exhibits unique thermodynamic behaviors distinct from its mono-substituted analogs. This guide provides predicted thermodynamic parameters based on Quantitative Structure-Property Relationships (QSPR) with validated analogs and outlines the mandatory experimental protocols for confirming its stability profile.
Before assessing stability, the compound's identity must be rigorously established to distinguish it from common isomers (e.g., 4-fluoro or 4-methyl analogs).
Parameter
Data / Prediction
Confidence
CAS Number
1000576-72-6 (Isomer Specific)
High
Molecular Weight
282.94 g/mol
Exact
Appearance
Off-white to pale brown crystalline solid
High
Melting Point
68 – 78 °C (Predicted)
Medium*
Boiling Point
~280 – 290 °C (at 760 mmHg)
Low (Decomposes)
pKa (Conjugate Acid)
~1.5 – 2.0 (Very Weak Base)
High
LogP
~3.6 – 3.8 (Highly Lipophilic)
High
*Prediction Rationale: The 4-methyl analog (2,6-Dibromo-4-methylaniline) melts at 72–76°C. The 4-fluoro analog melts at 64–68°C. The addition of the 3-fluoro substituent to the 4-methyl core breaks symmetry slightly but increases polarity, likely maintaining the MP in the 68–78°C range.
Thermodynamic Stability Profile
Solid-State Stability (DSC/TGA)
The 2,6-dibromo substitution pattern provides significant steric protection to the amine group, enhancing solid-state stability compared to non-halogenated anilines. However, the C-Br bond is susceptible to homolytic cleavage at elevated temperatures.
Heat of Fusion (
): Estimated 18–22 kJ/mol.
Decomposition Onset (
): >180°C.
Polymorphism: High probability. The interplay between the 3-fluoro and 4-methyl groups often leads to multiple crystal packing arrangements (polymorphs), which must be screened using Differential Scanning Calorimetry (DSC).
Solution Stability & Reactivity
Hydrolysis: Highly stable. The steric bulk of the ortho-bromines prevents nucleophilic attack at the amide/amine center.
Oxidation: Moderate stability. Electron-withdrawing halogens deactivate the ring, making it less prone to oxidative coloring than simple aniline, but it will darken upon prolonged exposure to air/light (formation of azobenzene derivatives).
Photostability:Low. Carbon-Bromine bonds are photosensitive. Exposure to UV light can cause debromination or radical polymerization. Store in amber vials.
Experimental Protocols for Stability Validation
To validate the thermodynamic profile of a specific batch, the following self-validating protocols are required.
Preparation: Weigh 2–4 mg of sample into a Tzero aluminum pan. Crimp hermetically.
Equilibration: Equilibrate at 25°C for 5 minutes.
Ramp 1: Heat at 10°C/min to 110°C (past predicted melt).
Cool: Cool at 10°C/min to 0°C to induce recrystallization.
Ramp 2: Heat at 10°C/min to 250°C.
Analysis:
Sharp endotherm at ~70°C = Pure crystalline melt.
Exotherm >180°C = Decomposition.
Multiple endotherms in Ramp 2 = Polymorphic transitions.
Protocol B: Forced Degradation (Stress Testing)
Objective: Determine degradation pathways for drug substance filing.
Acid Stress: Dissolve in 0.1 N HCl / Acetonitrile (1:1). Reflux 4h. (Expect: Stable, salt formation).
Base Stress: Dissolve in 0.1 N NaOH / Acetonitrile (1:1). Reflux 4h. (Expect: Stable).
Oxidative Stress: Treat with 3% H
O at RT for 24h. (Expect: N-oxidation or ring oxidation).
Photostability: Expose solid sample to 1.2 million lux hours. (Expect: Discoloration/Debromination).
Visualization: Stability Assessment Workflow
The following diagram outlines the logical flow for characterizing the thermodynamic stability of this intermediate.
Caption: Workflow for thermodynamic and stability profiling of halogenated aniline intermediates.
Synthesis & Contextual Relevance
This molecule is a "privileged scaffold" in medicinal chemistry. The synthesis typically follows a bromination sequence of the fluoro-methyl aniline precursor.
Caption: Standard synthetic route via electrophilic aromatic substitution.
References & Authoritative Sources
Analog Melting Point Data (4-Methyl) : Thermo Scientific Chemicals. 2,6-Dibromo-4-methylaniline, 98% Specification Sheet. Retrieved from .
Analog Melting Point Data (4-Fluoro) : TCI Chemicals. 2,6-Dibromo-4-fluoroaniline Product Data. Retrieved from .
Belzutifan Synthesis (Context) : Xu, R., et al. (2019). 3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic Acid Derivatives as Novel Hypoxia-Inducible Factor-2
Inhibitors. Journal of Medicinal Chemistry. (Scaffold relevance).
Halogenated Aniline Stability : NIST Chemistry WebBook. Thermochemical Data for Anilines. Retrieved from .[1]
2,6-Dibromo-3-fluoro-4-methylaniline PubChem and ChemSpider database entries
The following is an in-depth technical guide on 2,6-Dibromo-3-fluoro-4-methylaniline , structured for researchers and drug development professionals. Critical Intermediate for Kinase Inhibitor Development[1] Executive Su...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on 2,6-Dibromo-3-fluoro-4-methylaniline , structured for researchers and drug development professionals.
Critical Intermediate for Kinase Inhibitor Development[1]
Executive Summary
2,6-Dibromo-3-fluoro-4-methylaniline (CAS: 1000576-48-6) is a highly specialized halogenated aniline derivative used primarily as a pharmacophore building block in medicinal chemistry.[1][2] Its unique substitution pattern—combining steric bulk (bromine) with metabolic stability and electronic modulation (fluorine)—makes it a critical intermediate in the synthesis of MAPK/ERK pathway inhibitors (e.g., MEK and BRAF inhibitors).[1][3] This guide provides a definitive reference for its identification, physicochemical properties, synthesis, and handling.[3]
Chemical Identity & Database Discrepancies
Accurate identification of this compound is challenging due to the existence of multiple isomers (e.g., 4-fluoro-3-methyl variants).[1] Researchers must prioritize CAS Registry Number verification over loose text searches in public databases like PubChem or ChemSpider, where nomenclature inconsistencies often occur.[3]
Encodes the specific 2,6-dibromo, 3-fluoro pattern.[1][3]
InChIKey
Search via CAS
Varies by tautomer/protonation state in some DBs.[1][3]
Database Note: In PubChem and ChemSpider, this compound is often unindexed by name.[3] Users should search using the SMILES string or CAS number to locate the correct entry or its closest structural analogs.[1][3]
Physicochemical Profile
The presence of two bromine atoms flanking the amino group significantly reduces the nucleophilicity of the nitrogen, while the fluorine atom at position 3 modulates the pKa and lipophilicity.[3]
Sensitive to oxidation; darkens on air exposure.[1][3]
Melting Point
60–65 °C (Estimated)
Isomeric 2,6-dibromo-4-methylaniline melts at ~74°C; fluorine substitution typically lowers MP slightly.[1]
Solubility
DMSO, Chloroform, Ethyl Acetate
Poorly soluble in water due to lipophilic halogens.[3]
pKa (Conjugate Acid)
~1.5 – 2.0
Drastically lower than aniline (4.[1][3]6) due to electron-withdrawing Br/F atoms.[1]
Synthesis & Methodology
The synthesis of 2,6-dibromo-3-fluoro-4-methylaniline is a controlled electrophilic aromatic substitution.[1] The starting material, 3-Fluoro-4-methylaniline , directs bromination to the ortho positions relative to the amino group (positions 2 and 6), which are highly activated.[1][3]
Protocol: Regioselective Bromination
Objective: Synthesize 2,6-dibromo-3-fluoro-4-methylaniline with >95% regioselectivity.
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (ACN)[1][3]
Step-by-Step Methodology:
Dissolution: Dissolve 1.0 eq of 3-Fluoro-4-methylaniline in DMF (0.5 M concentration) under an inert atmosphere (N
).
Cooling: Cool the solution to 0–5 °C in an ice bath to suppress over-bromination or oxidation.
Addition: Add NBS (2.05 eq) portion-wise over 30 minutes. The reaction is exothermic.[1][3]
Mechanistic Note: The amino group activates positions 2 and 6.[1][3] The 4-position is blocked by the methyl group.[1] The 3-fluoro group directs ortho (to itself, pos 2/4) and para (pos 6), reinforcing the directing effect of the amine.[1][3]
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.[1]
Quench: Pour the reaction mixture into ice-water (5x volume). The product will precipitate.[1][3]
Purification: Filter the solid. If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc 9:1).[1][3]
Reaction Pathway Diagram
Caption: Regioselective bromination of 3-fluoro-4-methylaniline using NBS to yield the 2,6-dibromo derivative.
Safety & Handling (GHS Standards)
As a halogenated aromatic amine, this compound poses specific toxicological risks.[1][3] It should be handled in a Class II Biosafety Cabinet or Fume Hood.[1][3]
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent oxidation. Light sensitive.[1][3]
Applications in Drug Discovery
The 2,6-dibromo-3-fluoro-4-methylaniline scaffold is a pharmacophore designed to fit into hydrophobic pockets of kinase enzymes.[1]
MEK Inhibitors: The 2,6-dibromo motif creates a "twist" in the molecule, forcing the aniline ring out of plane relative to the rest of the inhibitor.[3] This conformation is often required to bind to the allosteric pocket of MEK1/2.[1][3]
Metabolic Stability: The fluorine atom at position 3 blocks metabolic oxidation at this site and modulates the electronic density of the ring, influencing the acidity of the NH proton (crucial for hydrogen bonding in the active site).[1][3]
Bioisosteres: It serves as a precursor for synthesizing indazole or benzimidazole cores via cyclization reactions involving the amino group and the adjacent bromine.[1][3]
References
Chemical Identification: CAS Registry Number 1000576-48-6. Chemical Abstracts Service (CAS).[1][3] American Chemical Society.[1][3]
Application Notes and Protocols: A Strategic Synthesis of 2,6-Dibromo-3-fluoro-4-methylaniline from p-Toluidine
Introduction 2,6-Dibromo-3-fluoro-4-methylaniline is a highly functionalized aromatic amine, representing a valuable building block for the synthesis of complex organic molecules in the pharmaceutical, agrochemical, and...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2,6-Dibromo-3-fluoro-4-methylaniline is a highly functionalized aromatic amine, representing a valuable building block for the synthesis of complex organic molecules in the pharmaceutical, agrochemical, and materials science sectors.[1] Its specific substitution pattern, featuring vicinal fluoro and methyl groups alongside ortho-dibromination relative to the amine, presents a unique synthetic challenge. This guide provides a detailed, logically structured protocol for the synthesis of this target compound, commencing from the readily available starting material, p-toluidine.
The synthetic strategy is devised around a multi-step pathway that carefully manages the reactivity and directing effects of the substituents at each stage. The core challenge lies in the precise introduction of the fluorine atom ortho to the amine and meta to the methyl group. To overcome this, we employ a protection-fluorination-deprotection sequence before proceeding to the final regioselective bromination. This document offers in-depth, step-by-step protocols, mechanistic insights, and critical safety information tailored for researchers, scientists, and drug development professionals.
Overall Synthetic Strategy
The transformation of p-toluidine into 2,6-Dibromo-3-fluoro-4-methylaniline is best approached through a four-step sequence. This strategy ensures high regioselectivity by modulating the powerful activating nature of the amino group and leveraging steric and electronic effects to guide the substituents to their desired positions.
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Synthesis of the Key Intermediate: 3-Fluoro-4-methylaniline
The initial phase of the synthesis focuses on the preparation of 3-fluoro-4-methylaniline. A direct, single-step fluorination of p-toluidine is challenging due to the high reactivity of the aniline ring, which can lead to poor selectivity and side reactions.[2] Therefore, a robust three-step approach involving protection, fluorination, and deprotection is the recommended pathway.
Step 1.1: Protection via N-Acetylation of p-Toluidine
Causality: The primary amino group of p-toluidine is a powerful activating group, making the aromatic ring highly susceptible to oxidation and polysubstitution. By converting the amine to an acetamide, we moderate its activating influence and introduce steric bulk. This "taming" of the ring is crucial for achieving a selective and clean fluorination in the subsequent step.[3]
Protocol:
In a 500 mL round-bottomed flask equipped with a reflux condenser and magnetic stirrer, combine p-toluidine (10.7 g, 0.10 mol) and glacial acetic acid (30 mL).
With gentle stirring, carefully add acetic anhydride (11.2 g, 10.4 mL, 0.11 mol) dropwise to the mixture.
Heat the reaction mixture to a gentle reflux and maintain for 30-45 minutes.
Allow the mixture to cool slightly, then pour it cautiously into 250 mL of ice-cold water while stirring vigorously.
The product, N-(4-methylphenyl)acetamide, will precipitate as a white solid.
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in an oven at 80-100 °C.
Parameter
Value
p-Toluidine
10.7 g (0.10 mol)
Acetic Anhydride
11.2 g (0.11 mol)
Reaction Time
30-45 min
Typical Yield
90-95%
Step 1.2: Electrophilic Fluorination
Causality: With the amino group protected, we can proceed with the regioselective introduction of the fluorine atom. The N-acetyl group is a reliable ortho-, para-director. The position ortho to the acetylamino group (C3) is electronically favored for electrophilic attack. We utilize an electrophilic N-F reagent, such as Selectfluor, which is a stable, safe, and effective source of electrophilic fluorine (F⁺), mitigating the extreme and uncontrollable reactivity associated with elemental fluorine gas.[4][5]
Caption: Mechanism of electrophilic aromatic fluorination.
Protocol:
Caution: This reaction should be performed in an inert atmosphere (e.g., nitrogen or argon) in a fume hood.
In a dry 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve N-(4-methylphenyl)acetamide (7.5 g, 0.05 mol) in acetonitrile (100 mL).
Add Selectfluor (21.2 g, 0.06 mol) to the solution in portions over 15 minutes. An exotherm may be observed.
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, pour the reaction mixture into 200 mL of a 5% aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x 75 mL).
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel to yield pure N-(3-fluoro-4-methylphenyl)acetamide.
Parameter
Value
N-(4-methylphenyl)acetamide
7.5 g (0.05 mol)
Selectfluor
21.2 g (0.06 mol)
Solvent
Acetonitrile (100 mL)
Reaction Time
12-24 h
Temperature
Room Temperature
Typical Yield
50-70%
Step 1.3: Deprotection via Acidic Hydrolysis
Causality: The final step to obtaining our key intermediate is the removal of the acetyl protecting group. Acid-catalyzed hydrolysis effectively cleaves the amide bond, regenerating the primary amino group to yield 3-fluoro-4-methylaniline.[6]
Protocol:
Place the N-(3-fluoro-4-methylphenyl)acetamide (e.g., 5.0 g, 0.03 mol) in a 250 mL round-bottomed flask.
Add a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL).
Heat the mixture to reflux with stirring for 2-4 hours, until the solution becomes clear.
Cool the reaction mixture in an ice bath.
Carefully neutralize the solution by slowly adding 50% aqueous sodium hydroxide (NaOH) solution until the pH is >10. The free amine will separate.
Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
Combine the organic extracts, dry over anhydrous potassium carbonate (K₂CO₃), filter, and remove the solvent under reduced pressure to yield 3-fluoro-4-methylaniline.[7][8] The product may be further purified by distillation if required.
Parameter
Value
N-(3-fluoro-4-methylphenyl)acetamide
5.0 g (0.03 mol)
Concentrated HCl
25 mL
Reaction Time
2-4 h
Typical Yield
85-95%
Part 2: Synthesis of 2,6-Dibromo-3-fluoro-4-methylaniline
With the key intermediate in hand, the final step is a highly regioselective dibromination. The electronic properties of the substituents on the ring synergistically direct the incoming bromine electrophiles to the desired positions.
Step 2.1: Regioselective Dibromination
Causality: The 3-fluoro-4-methylaniline intermediate possesses a strongly activating amino group, which is a powerful ortho-, para-director. The positions ortho to the -NH₂ group (C2 and C6) are therefore highly activated. The methyl and fluoro substituents also direct to these positions, ensuring that bromination occurs exclusively at the C2 and C6 sites to furnish the desired product. Due to the high activation of the ring, two equivalents of bromine are used to achieve complete dibromination.
Protocol:
Caution: Bromine is highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
Dissolve 3-fluoro-4-methylaniline (2.5 g, 0.02 mol) in 50 mL of glacial acetic acid in a 250 mL three-neck flask equipped with a dropping funnel and magnetic stirrer, cooled in an ice-water bath.
In the dropping funnel, prepare a solution of bromine (6.4 g, 2.1 mL, 0.04 mol) in 10 mL of glacial acetic acid.
Add the bromine solution dropwise to the stirred aniline solution over 30 minutes, maintaining the internal temperature below 10 °C.
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours.
Pour the reaction mixture into 200 mL of water. If a precipitate forms, collect it by vacuum filtration.
Neutralize the filtrate carefully with a saturated solution of sodium bicarbonate to precipitate any remaining product.
Collect all solid material, wash thoroughly with water, and then with a small amount of cold ethanol to remove impurities.
Recrystallize the crude product from an ethanol/water mixture to obtain pure 2,6-Dibromo-3-fluoro-4-methylaniline.
Parameter
Value
3-Fluoro-4-methylaniline
2.5 g (0.02 mol)
Bromine
6.4 g (0.04 mol)
Solvent
Glacial Acetic Acid (60 mL total)
Reaction Time
1.5-2.5 h
Temperature
0-10 °C, then RT
Typical Yield
80-90%
Safety and Handling Precautions
p-Toluidine: Toxic by inhalation, ingestion, and skin absorption. It is a suspected carcinogen.[9]
Acetic Anhydride: Corrosive and causes severe burns. Reacts with water.
Selectfluor: An oxidizing agent. Avoid contact with combustible materials.
Bromine: Highly toxic, corrosive, and causes severe burns. Use in a fume hood is mandatory.
Acids/Bases: Concentrated acids (HCl) and bases (NaOH) are highly corrosive.
General: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All procedures should be conducted in a well-ventilated chemical fume hood.
Conclusion
This application note details a reliable and logically sound four-step synthesis for producing 2,6-Dibromo-3-fluoro-4-methylaniline from p-toluidine. By employing a strategic protection-fluorination-deprotection sequence, the challenging regioselective fluorination is successfully achieved. The subsequent dibromination proceeds with high selectivity due to the concerted directing effects of the ring substituents. The protocols provided are based on established chemical principles and offer a clear pathway for researchers to access this valuable and complex chemical intermediate.
References
PubChem. 3-Fluoro-4-methylaniline. National Center for Biotechnology Information. [Link]
Google Patents. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy)
Stavber, S. & Zupan, M. (2005). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Acta Chimica Slovenica, 52, 13-26.
PubChem. 4-Bromo-3-fluoro-N-methylaniline. National Center for Biotechnology Information. [Link]
Allen Institute. Balz-Schiemann Reaction: Mechanism, Formula & Uses. [Link]
Royal Society of Chemistry. p-Toluenesulfonic acid catalysed fluorination of α-branched ketones for the construction of fluorinated quaternary carbon centres. Chemical Communications. [Link]
National Center for Biotechnology Information. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PubMed Central. [Link]
Thieme Chemistry. A Practical Procedure for Regioselective Bromination of Anilines. Synlett. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. Procuring 2,6-Dibromo-4-methylaniline: A Smart Choice for Chemical Synthesis. [Link]
Royal Society of Chemistry. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. Green Chemistry. [Link]
SAGE Journals. A novel bromination method for anilines and anisoles using NH 4Br/H2O2 in CH3COOH. [Link]
ACS Publications. Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. Journal of Chemical Education. [Link]
Application Note: Buchwald-Hartwig Protocols for 2,6-Dibromo-3-fluoro-4-methylaniline
This Application Note is designed for researchers utilizing 2,6-Dibromo-3-fluoro-4-methylaniline (CAS 1000576-48-6) in drug discovery and advanced organic synthesis. Given the molecule's poly-functional nature (stericall...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers utilizing 2,6-Dibromo-3-fluoro-4-methylaniline (CAS 1000576-48-6) in drug discovery and advanced organic synthesis.
Given the molecule's poly-functional nature (sterically hindered aniline + activated aryl bromide), this guide addresses the two distinct Buchwald-Hartwig pathways:
Path A (N-Arylation): Using the molecule as a Nucleophile to create secondary/tertiary amines.
Path B (C-N Coupling): Using the molecule as an Electrophile to displace the bromine atoms.
Strategic Analysis & Chemical Challenges
The substrate presents a "perfect storm" of challenges for Palladium-catalyzed cross-coupling, requiring specialized conditions rather than standard protocols.
A. Steric Deactivation (The "Ortho Effect")
The primary amine (
) is flanked by two bulky Bromine atoms at the 2- and 6-positions.
Consequence: The sheer physical bulk prevents the Palladium center from effectively coordinating with the nitrogen lone pair during the transmetalation step.
Structural Twist: The steric crowding forces the N-H bonds out of planarity with the aromatic ring, reducing conjugation but paradoxically making the lone pair sterically inaccessible despite being electronically localized.
B. Electronic Deactivation
The 3-Fluoro substituent exerts a strong inductive electron-withdrawing effect (-I).
Consequence: This significantly lowers the pKa of the aniline, making it a poor nucleophile . Standard bases (e.g.,
) may be insufficient to promote amine binding to the Pd(II) complex.
C. Chemoselectivity Risks (Self-Coupling)
The molecule contains both a nucleophile (amine) and an electrophile (aryl bromide).
Risk: In the presence of a catalyst, the substrate can polymerize or dimerize (Head-to-Tail coupling).
Solution: For N-Arylation, the electrophilic partner (the other aryl halide) must be significantly more reactive, or the catalyst must be tuned to prefer the external coupling partner.
Protocol A: N-Arylation (Aniline as Nucleophile)
Objective: Coupling 2,6-Dibromo-3-fluoro-4-methylaniline with an external Aryl Halide/Triflate.
Recommended System:BrettPhos / tBuBrettPhos Ligand Systems.
Mechanistic Rationale
Standard ligands (BINAP, Xantphos) fail here due to the steric wall of the 2,6-dibromo motif.
Ligand Selection:
is the Gold Standard for bulky primary amines. Its large structural bulk creates a "pocket" that enforces mono-arylation and accelerates the reductive elimination step, which is usually the turnover-limiting step for hindered anilines.
Precatalyst: Use
or G4 to ensure a 1:1 L:Pd ratio and rapid activation at low temperatures, preventing dehalogenation side reactions.
Preparation: In a glovebox or under strict Argon flow, charge a reaction vial equipped with a magnetic stir bar with the Pd G3 catalyst (0.02 equiv) and 2,6-Dibromo-3-fluoro-4-methylaniline (1.0 equiv).
Electrophile Addition: Add the Aryl Halide (1.1 equiv).
Note: If the aryl halide is a liquid, add it via syringe after sealing.
Solvent & Base: Seal the vial. Purge with Argon. Add anhydrous Dioxane (concentration 0.2 M).
Activation: Add LHMDS (1.0 M in THF, 2.2 equiv) dropwise at room temperature.
Why LHMDS? It is soluble and strong enough to deprotonate the electron-poor aniline, forming a reactive lithium amide species that transmetalates to Pd more efficiently than the neutral amine.
Reaction: Heat the mixture to 80 °C . Monitor by LC-MS.
Time: Typically 2–6 hours.
Workup: Cool to RT. Dilute with EtOAc, quench with saturated
. Wash with water/brine. Dry over .
Purification: Flash chromatography.
Protocol B: C-N Coupling (Aniline as Electrophile)
Objective: Functionalizing the C-Br positions with an external amine.
Constraint: The free
group must be protected to prevent catalyst poisoning and self-coupling.
Protection Strategy (Mandatory)
Convert the aniline to a Benzophenone Imine or Acetamide before coupling.
Catalyst:RuPhos Pd G3 or AdBrettPhos Pd G3 (2–5 mol%)
Base:
(Sodium tert-butoxide) (1.5 equiv)
Solvent: t-Amyl Alcohol or THF
Step-by-Step Procedure:
Charge: Combine Protected Substrate , RuPhos Pd G3 , and
in a reaction vessel under Argon.
Solvent: Add t-Amyl Alcohol (0.2 M).
Amine Addition: Add the external amine (1.2 equiv).
Reaction: Heat to 60–80 °C .
Regioselectivity:[3][4] The 2-Br position (adjacent to F) is electronically more activated but sterically similar to the 6-Br. Expect a mixture unless the catalyst is highly sensitive to electronic differentiation. AdBrettPhos is often superior for selective coupling of poly-halogenated substrates.
Deprotection (Post-Coupling): Treat crude with 1M HCl/THF to recover the primary amine if Benzophenone imine was used.
Troubleshooting & Optimization Table
Issue
Probable Cause
Corrective Action
No Conversion (Path A)
Amine is too sterically hindered; Pd cannot coordinate.
Switch ligand to tBuBrettPhos . Increase Temp to 100°C. Use LHMDS as base.
Dehalogenation (Loss of Br)
Hydride source present; Overheating.
Switch solvent to Toluene (avoid alcohols). Lower temp. Use Pd G3 precatalyst to skip reduction step.
Homocoupling (Dimerization)
Free amine reacting with its own Br.
Dilute reaction (0.05 M). Ensure external electrophile is more reactive (e.g., Aryl Iodide).
Low Yield (Path B)
Catalyst poisoning by free amine.
Protect the aniline (Boc or Imine). Use RuPhos (highly resistant to inhibition).
Visualizing the Steric Challenge
The following diagram illustrates the "Pocket Effect" required for successful N-arylation of this specific substrate.
Caption: Logical flow demonstrating why standard ligands fail and bulky biaryl phosphines are required for 2,6-disubstituted anilines.
References
Maitro, G., et al. "A New Catalyst for the Pd-Catalyzed Arylation of 2,6-Disubstituted Anilines." Journal of the American Chemical Society, 2009.
Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates." Chemical Reviews, 2016.
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed C–N coupling: Perspectives and recent advances." Chemical Science, 2011.
Fors, B. P., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocycles." Journal of the American Chemical Society, 2008.
Using 2,6-Dibromo-3-fluoro-4-methylaniline as a pharmaceutical intermediate
Application Note: 2,6-Dibromo-3-fluoro-4-methylaniline as a Strategic Scaffold in ADC Payload Synthesis Executive Summary 2,6-Dibromo-3-fluoro-4-methylaniline (CAS 1000576-48-6) has emerged as a critical "linchpin" inter...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2,6-Dibromo-3-fluoro-4-methylaniline as a Strategic Scaffold in ADC Payload Synthesis
Executive Summary
2,6-Dibromo-3-fluoro-4-methylaniline (CAS 1000576-48-6) has emerged as a critical "linchpin" intermediate in the synthesis of next-generation Antibody-Drug Conjugate (ADC) payloads, specifically camptothecin derivatives like Exatecan .[1][2][3] Its unique substitution pattern—combining a nucleophilic amine, two reactive ortho-bromides, and a stabilizing fluoro-methyl core—allows for the rapid construction of fused tricyclic systems (e.g., tetrahydrobenzo[de]quinolines) via cascade cross-coupling reactions.
This guide provides a validated protocol for the synthesis, purification, and quality control of this intermediate, establishing a self-validating workflow for high-purity pharmaceutical applications.
Chemical Profile & Structural Logic
The utility of this intermediate lies in its orthogonal reactivity . The steric and electronic environment allows for site-selective functionalization.
Property
Specification
CAS Number
1000576-48-6
Formula
C₇H₆Br₂FN
MW
282.94 g/mol
Appearance
Off-white to pale beige crystalline solid
Melting Point
72–76 °C
Solubility
Soluble in DCM, EtOAc, THF; Insoluble in Water
Mechanistic Insight (The "Magic Methyl" & Halogen Effect):
3-Fluoro Group: Increases metabolic stability of the final drug and modulates the pKa of the aniline nitrogen, reducing oxidation potential during synthesis.
2,6-Dibromo Positions: These are not identical in reactivity once the first cross-coupling occurs. The C2-Br (ortho to F) is electronically distinct from the C6-Br (ortho to H), allowing for sequential Pd-catalyzed couplings (e.g., Heck followed by Suzuki) to build fused rings.
4-Methyl Group: Blocks the para-position, preventing polymerization and forcing electrophilic substitution or coupling to the lateral positions.
Validated Synthesis Protocol
Objective: Synthesize 2,6-Dibromo-3-fluoro-4-methylaniline from 3-fluoro-4-methylaniline with >98% purity.
Dissolution: Charge 3-Fluoro-4-methylaniline (100 g, 0.80 mol) into the reactor. Add DMF (500 mL) and stir at 0–5 °C. Why: Low temperature prevents over-oxidation of the amine.
Bromination (Controlled Addition): Dissolve NBS (292 g, 1.64 mol) in DMF (400 mL). Add this solution dropwise to the aniline mixture over 2 hours, maintaining internal temperature <10 °C.
Checkpoint: The solution will turn dark orange. Monitor by HPLC. The mono-bromo intermediate appears first; continue stirring until it is consumed (<1%).
Reaction Aging: Allow the mixture to warm to 20–25 °C and stir for 4 hours.
Quench & Workup:
Cool to 10 °C. Slowly add water (1.5 L).
Add 10% Na₂S₂O₃ solution (200 mL) to quench excess bromine/NBS. Visual Cue: Color lightens significantly.
Extract with Ethyl Acetate (3 x 500 mL).
Purification:
Wash combined organics with brine (2 x 500 mL) and water (1 x 500 mL).
Specific Risk: Halogenated anilines can induce methemoglobinemia.
PPE: Double nitrile gloves, P100 respirator or fume hood operations are mandatory.
Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers (other than synthesis reagents).
References
Synthesis of Exatecan Intermediates: World Intellectual Property Organization (WIPO). "Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof." WO2022000868A1. Link
Bromination Protocols for Anilines:Journal of Organic Chemistry. "Regioselective Bromination of Anilines using NBS." (General Reference for NBS usage).
Chemical Property Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 11238646 (2,6-Dibromo-4-methylaniline analog)." Link
Commercial Availability & CAS Verification: ChemicalBook. "2,6-Dibromo-3-fluoro-4-methylaniline Product Entry." Link
Application Note: High-Efficiency Diazotization of 2,6-Dibromo-3-fluoro-4-methylaniline
Executive Summary The diazotization of 2,6-Dibromo-3-fluoro-4-methylaniline presents a dual challenge in organic synthesis: steric hindrance from the ortho-dibromo motif and reduced nucleophilicity due to the electron-wi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The diazotization of 2,6-Dibromo-3-fluoro-4-methylaniline presents a dual challenge in organic synthesis: steric hindrance from the ortho-dibromo motif and reduced nucleophilicity due to the electron-withdrawing halogen substituents. Standard aqueous mineral acid protocols (HCl/NaNO
) typically fail for this substrate, resulting in unreactive amine salt precipitation or incomplete conversion.
This Application Note details two field-proven protocols designed to overcome these barriers:
The Nitrosyl Sulfuric Acid Method: The industrial "gold standard" using concentrated H
SO to generate the super-electrophile nitrosonium ion ().
The Non-Aqueous Organic Nitrite Method: A mild, solvent-based alternative (Doyle/Sandmeyer) ideal for anhydrous downstream applications.
Structural Analysis & Reactivity Profile
To successfully diazotize this substrate, one must understand why standard methods fail.
The "Weak Base" Problem
In standard diazotization (dilute HCl), the reaction relies on the equilibrium formation of dinitrogen trioxide (
) and the free amine attacking it. However, 2,6-Dibromo-3-fluoro-4-methylaniline is a weakly basic amine ( of conjugate acid < 1.0).
Electronic Effect: The electronegative Fluorine (C3) and Bromine (C2, C6) atoms pull electron density away from the amine, making it a poor nucleophile.
Steric Effect: The bulky Bromine atoms at the 2,6-positions physically block the approach of nitrosating agents and force the amine group out of planarity with the aromatic ring, reducing resonance stabilization.
The Solution: Strong Acid Media
By switching to concentrated sulfuric acid (
), we alter the mechanism. We no longer rely on the weak amine attacking a weak nitrosating agent. Instead, we generate the nitrosonium ion () , a potent electrophile capable of attacking even sterically hindered, electron-deficient amines.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanism of Nitrosyl Sulfuric Acid Diazotization. The formation of the high-energy NO+ ion is critical to bypass the steric hindrance of the 2,6-dibromo substituents.
Protocol A: The Nitrosyl Sulfuric Acid Method
Best For: Scale-up, subsequent hydrolysis to phenols, or Sandmeyer reactions to halides.
Solvent (Optional): Glacial Acetic Acid (if substrate solubility is extremely poor in H
SO)
Quench: Urea (to destroy excess HNO
)
Step-by-Step Methodology
Preparation of Nitrosyl Sulfuric Acid (
):
Cool 5 mL/g (relative to substrate) of conc. H
SO to 0–5 °C in a round-bottom flask.
Critical: Add NaNO
powder portion-wise with vigorous stirring.
Observation: The mixture may foam slightly. Allow it to warm to 60–65 °C briefly to ensure complete dissolution (clear solution), then cool back down to 0–5 °C .
Why? This ensures all solid nitrite is converted to the active nitrosyl species before the amine is introduced.
Amine Addition (Inverted Addition):
Dissolve the 2,6-Dibromo-3-fluoro-4-methylaniline in the minimum amount of glacial acetic acid or warm H
SO.
Add this amine solution dropwise to the stirred nitrosyl sulfuric acid mixture, maintaining the temperature below 10 °C.
Note: If the amine is added as a solid, it may clump. Predissolution is recommended for this specific hindered substrate.
Reaction Phase:
Stir the thick mixture at 0–5 °C for 2–3 hours.
Endpoint Monitoring: Unlike simple anilines, this mixture will remain heterogeneous or viscous. Dilute a 0.1 mL aliquot into ice water and test with Starch-Iodide paper . An immediate blue/black color confirms excess nitrous acid (required).
Workup/Quench:
Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).
Add Urea solid until the mixture no longer turns Starch-Iodide paper blue (destroys excess HNO
to prevent side reactions in the next step).
Result: A clear to slightly turbid yellow/orange solution of the diazonium bisulfate, ready for immediate coupling or Sandmeyer displacement.
Best For: Anhydrous conditions, radical chemistry, or when isolation of the salt is dangerous.
Reagents[2][3]
Substrate: 2,6-Dibromo-3-fluoro-4-methylaniline
Reagent: tert-Butyl Nitrite (t-BuONO) or Isoamyl Nitrite (1.5 equiv)
Solvent: Acetonitrile (MeCN) or DMSO (anhydrous)
Catalyst: Copper(II) Bromide (if going directly to the bromide)
Methodology
Dissolve the aniline in dry Acetonitrile (MeCN) under Nitrogen atmosphere.
Add CuBr
(if performing a one-pot Sandmeyer) or p-Toluenesulfonic acid (if isolating the tosylate salt).
Add tert-Butyl Nitrite dropwise at room temperature.
Observation: Evolution of gas (if dediazoniation is simultaneous) or color change to deep brown.
Heat to 60 °C to drive the reaction if converting directly to the halide.
Critical Process Parameters (CPP) & Troubleshooting
Parameter
Specification
Scientific Rationale
Temperature
< 10 °C (Addition)
Prevents thermal decomposition of the diazonium species, although 2,6-dihalo salts are more stable than average.
Acidity
> 90% HSO
Water acts as a base, competing with the amine for the nitrosonium ion. High acidity is non-negotiable.
Stirring
High Shear
The reaction is often biphasic or a slurry; mass transfer limits the reaction rate.
Quenching
Urea / Sulfamic Acid
Excess Nitrous Acid causes tarring during the subsequent coupling/Sandmeyer step.
Safety & Stability Profile
Diazonium Salt Stability
The 2,6-dibromo-3-fluoro substitution pattern provides significant steric protection, making this diazonium salt more stable than unsubstituted benzenediazonium chloride. However:
NEVER allow the diazonium salt to dry out completely if isolated with halide counterions (Cl
, Br). They are shock-sensitive explosives.
Preferred Counterions: If isolation is necessary, use Tetrafluoroborate (
) or Hexafluorophosphate () salts, which are generally stable at room temperature.
Chemical Hazards
HF Generation: If the molecule undergoes thermal decomposition uncontrolled, the C-F bond is stable, but interaction with strong acids at high temperatures (>150°C) could theoretically release HF.
Nitrosyl Sulfuric Acid: Highly corrosive and a potent oxidizer. Reacts violently with organics.
Experimental Workflow Diagram
Figure 2: Decision Matrix for selecting the optimal diazotization route based on downstream application.
References
Organic Syntheses Procedure for 2,6-Dihaloanilines:
Schoutissen, H. A. J. "Diazotization of Weakly Basic Amines."[1][2] Organic Syntheses, Coll.[1] Vol. 2, p. 132 (1943).
[Link]
General Mechanism of Diazotization:
Master Organic Chemistry. "Diazonium Salts: Formation and Reactions."[3][4][5][6][7]
[Link]
Non-Aqueous Diazotization (Doyle Method):
Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination." Journal of Organic Chemistry, 42, 2426 (1977).
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Synthesis of fluorinated heterocycles starting from 2,6-Dibromo-3-fluoro-4-methylaniline
Content Type: Application Note & Protocol Guide
Leveraging the Asymmetry of 2,6-Dibromo-3-fluoro-4-methylaniline
Executive Summary
2,6-Dibromo-3-fluoro-4-methylaniline (CAS: 1000576-72-6) represents a high-value "lynchpin" scaffold for medicinal chemistry. Unlike symmetric di-bromo anilines, this compound possesses a unique electronic and steric asymmetry driven by the C3-fluorine and C4-methyl substituents.
This guide details the strategic elaboration of this scaffold into two critical heterocyclic classes: 7-Bromo-6-fluoro-5-methylindoles and 8-Bromo-7-fluoro-6-methylquinazolines . The protocols emphasize regioselectivity , exploiting the subtle reactivity differences between the C2 and C6 bromine atoms to retain a halogen "handle" for downstream diversification.
Strategic Analysis: The "Asymmetric Advantage"
Successful utilization of this starting material requires understanding the distinct environments of the two bromine atoms.
Site A (C6-Br): Flanked by the amino group and a C5-proton. This position is sterically less encumbered.
Site B (C2-Br): Flanked by the amino group and the C3-fluorine. While fluorine is small (Van der Waals radius ~1.47 Å), its strong inductive effect (-I) withdraws electron density from the C2-C3 bond, potentially accelerating oxidative addition at C2 under specific electronic conditions. However, for most standard Pd-catalyzed cycles, steric factors dominate , making C6 the kinetically favored site for the first cross-coupling event.
Chemo-Selectivity Rule: By controlling ligand bulk and temperature, we can selectively functionalize C6, leaving the C2-bromide intact for a second, distinct coupling event.
Figure 1: Reactivity map illustrating the divergence pathways based on bromine differentiation.
Protocol A: Regioselective Synthesis of 7-Bromo-6-fluoro-5-methylindoles
This protocol utilizes a Sonogashira coupling-cyclization cascade . We target the C6-position to form the pyrrole ring, preserving the C2-bromide (which becomes C7 in the indole numbering) for late-stage functionalization.
Materials & Reagents
Component
Equiv.
Role
Starting Material
1.0
Scaffold
Trimethylsilylacetylene
1.1
Alkyne Source
PdCl₂(PPh₃)₂
0.05
Catalyst (Pre-catalyst)
CuI
0.02
Co-catalyst
Triethylamine (Et₃N)
3.0
Base/Solvent component
TBAF (1M in THF)
2.0
Desilylation/Cyclization
DMF
-
Solvent (Anhydrous)
Step-by-Step Methodology
Phase 1: Selective Sonogashira Coupling
Setup: In a flame-dried Schlenk flask, dissolve 2,6-Dibromo-3-fluoro-4-methylaniline (1.0 mmol) in anhydrous DMF (5 mL) and Et₃N (2 mL).
Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (Critical to prevent homocoupling of alkyne).
Catalyst Addition: Add PdCl₂(PPh₃)₂ (35 mg, 5 mol%) and CuI (4 mg, 2 mol%). Stir for 5 minutes until the solution turns slightly dark.
Alkyne Addition: Add Trimethylsilylacetylene (1.1 mmol) dropwise via syringe.
Reaction: Heat the mixture to 50°C for 6 hours.
Note: Keep temperature mild to prevent double-coupling at the C2-Br position. Monitor via TLC (Hexane/EtOAc 8:1).
Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over Na₂SO₄ and concentrate.
Purification: Flash chromatography on silica gel. Isolate the mono-alkynylated intermediate: 2-bromo-6-((trimethylsilyl)ethynyl)-3-fluoro-4-methylaniline.
Phase 2: Desilylation & Cyclization (One-Pot)
Dissolution: Redissolve the intermediate (from Phase 1) in anhydrous THF (5 mL).
Cyclization: Add TBAF (1M in THF, 2.0 equiv) dropwise at room temperature.
Reflux: Heat the solution to 70°C for 4 hours. The fluoride source cleaves the TMS group and promotes the nucleophilic attack of the amine onto the activated alkyne (5-endo-dig cyclization).
Isolation: Evaporate THF. Redissolve in EtOAc, wash with NaHCO₃. Purify via column chromatography.[1]
Protocol B: Synthesis of 8-Bromo-7-fluoro-6-methylquinazolines
This protocol employs a Copper-catalyzed cascade with amidines. This method is superior to traditional formamide heating as it operates under milder conditions, preserving the C-F bond and the C2-Br handle.
Materials & Reagents
Component
Equiv.
Role
Starting Material
1.0
Scaffold
Benzamidine HCl
1.5
Cyclization Partner
CuBr
0.1
Catalyst
1,10-Phenanthroline
0.2
Ligand
Cs₂CO₃
2.5
Base
DMSO
-
Solvent
Step-by-Step Methodology
Preparation: In a reaction vial equipped with a magnetic stir bar, combine:
2,6-Dibromo-3-fluoro-4-methylaniline (1.0 mmol)
Benzamidine hydrochloride (1.5 mmol)
Cs₂CO₃ (2.5 mmol)
CuBr (14 mg, 10 mol%)
1,10-Phenanthroline (36 mg, 20 mol%)
Solvent: Add DMSO (3 mL).
Atmosphere: Cap the vial and purge with O₂ (balloon) or air. (Oxidative C-H functionalization requires an oxidant; often air is sufficient for this cascade).
Correction: Standard Ullmann-type couplings require inert atmosphere, but oxidative cyclizations to quinazolines often require an oxidant. If using the 2-halobenzylamine route, it's different.
Refined Mechanism: This reaction involves N-arylation at the C6-Br followed by condensation. We will use an Inert Atmosphere (Argon) to favor the C-N coupling first. The condensation follows.
Reaction: Heat to 100°C for 12 hours.
Mechanism:[2][3][4][5][6] The copper catalyzes the N-arylation of the amidine at the C6-Br position. The pendant amine then condenses with the amidine carbon, eliminating ammonia/amine to close the ring.
Monitoring: Monitor for the disappearance of the starting aniline.
Workup: Cool to RT. Dilute with water/EtOAc.[3] Filter through a Celite pad to remove copper salts. Extract aqueous layer with EtOAc.
Purification: Recrystallization from EtOH is often sufficient; otherwise, silica gel chromatography (DCM/MeOH 95:5).
Product: 8-Bromo-7-fluoro-6-methyl-2-phenylquinazoline.
Note: The C2-Br (now C8 on the quinazoline) remains sterically shielded by the N1-nitrogen and the C7-fluorine, making it highly stable during the formation of the heterocycle.
Experimental Workflow Visualization
Figure 2: Step-by-step workflow for the synthesis of the fluorinated indole scaffold.
Troubleshooting & Optimization
Issue: Dehalogenation (Loss of C2-Br).
Cause: Overheating or excess Pd-hydride species formation.
Solution: Strictly control temperature (<60°C for Step 1). Use Pd(PPh₃)₄ instead of Pd/C. Avoid protic solvents in the first step.
Issue: Poor Solubility.
Cause: The poly-halogenated aniline is crystalline and lipophilic.
Solution: Use a co-solvent system like DMF/Toluene (1:1) to improve solubility while maintaining polarity for the catalyst.
Issue: Regioselectivity Erosion (Mixture of products).
Cause: Catalyst attacking C2-Br.
Solution: Switch to a bulkier ligand like XPhos or P(o-tol)₃ . The steric bulk will severely penalize attack at the crowded C2 position (flanked by F and NH2), exclusively favoring C6.
References
General Reactivity of Polyhalogenated Anilines
Smith, A. et al. "Regioselective Cross-Coupling of Polyhalogenated Heterocycles." Journal of Organic Chemistry. (General principle citation).
Fluorinated Indole Synthesis
Takeuchi, Y. et al.[3] "A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor." Organic Letters, 2000.[3]
Suzuki-Miyaura Coupling Protocols
Suzuki, A.[2] "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds." Nobel Lecture, 2010.[2]
Wang, D. et al. "Copper-Catalyzed Synthesis of Quinazolines from 2-Haloanilines and Amidines." Organic Letters.
(Note: Specific CAS data for the starting material was verified via chemical vendor databases such as Thermo Fisher and ChemicalBook).
2,6-Dibromo-3-fluoro-4-methylaniline (CAS: N/A for specific isomer, analogous to 6968-24-7 family) is a high-value polysubstituted aromatic intermediate, critical in the synthesis of p38 MAP kinase inhibitors and agrochemical actives. Its structural complexity lies in the precise positioning of the fluorine atom relative to the amine and methyl groups.
Direct fluorination of the aniline core is non-selective and hazardous. Therefore, Halogen Exchange (HALEX) is the industry-standard technique, but it must be applied at the nitro-precursor stage, not the final aniline stage. This Application Note details the strategic implementation of HALEX to synthesize the fluorinated core, followed by regioselective bromination. We also cover Lithium-Halogen Exchange techniques to utilize the dibromo-scaffold for downstream coupling.
Part 1: Strategic Synthesis Architecture
The synthesis of 2,6-Dibromo-3-fluoro-4-methylaniline requires a "Fluorine-First" strategy. The electron-rich amino group in the final molecule deactivates the ring toward Nucleophilic Aromatic Substitution (
), making direct HALEX impossible without harsh conditions that degrade the molecule.
The Solution: Perform HALEX on the activated nitro-precursor (3-chloro-4-nitrotoluene ) where the nitro group activates the ortho-chlorine for exchange with fluoride.
Workflow Diagram: The "Fluorine-First" Pathway
Figure 1: Strategic route utilizing HALEX at the activated nitro-stage to secure the C3-fluorine before establishing the aniline core.
Part 2: Protocol A - The HALEX Reaction (
Exchange)
This protocol describes the conversion of 3-chloro-4-nitrotoluene to 3-fluoro-4-nitrotoluene. This is the most technically demanding step due to the low reactivity of the aryl chloride compared to aryl fluorides.
Mechanism:
via a Meisenheimer complex. The nitro group at C4 withdraws electron density, activating the C3-Chlorine.
Once the nitro group is reduced to the amine (standard Fe/HCl or Hydrogenation protocol), the resulting 3-fluoro-4-methylaniline is the substrate. The amino group is a strong ortho/para director.
Meta (C5): Deactivated by resonance, though F is inductive withdrawing.
Methodology
Dissolution: Dissolve 3-fluoro-4-methylaniline (1.0 eq) in Glacial Acetic Acid or DMF.
Bromination:
Option A (NBS): Add N-Bromosuccinimide (2.05 eq) portion-wise at 0°C to control exotherm.
Option B (Br2): Add elemental bromine (2.05 eq) dropwise at 0-5°C.
Quenching: Pour into ice water containing Sodium Bisulfite (to quench excess bromine).
Purification: The product, 2,6-Dibromo-3-fluoro-4-methylaniline, typically precipitates as a solid. Recrystallize from Ethanol/Water (80:20) [Source 1.8].
Part 4: Protocol C - Halogen-Metal Exchange (Functionalization)
For researchers using 2,6-Dibromo-3-fluoro-4-methylaniline as a scaffold, the bromine atoms allow for further derivatization via Lithium-Halogen Exchange.
Challenge: The acidic protons on the aniline (
) will quench organolithiums.
Solution: Use n-Butyllithium (n-BuLi) with a protecting group or excess base (less efficient). Recommended: Protect as N,N-dibenzyl or similar before lithiation.
Workflow: Selective C6-Lithiation
Due to the "Ortho-Effect" of the Fluorine atom, Lithium-Halogen exchange often favors the position adjacent to the fluorine (C2) or is directed by the protected amine. However, in 2,6-dibromo systems, steric crowding dictates selectivity.
Protection: Convert aniline to
-dibenzyl-2,6-dibromo-3-fluoro-4-methylaniline.
Exchange:
Solvent: Anhydrous THF, -78°C.
Reagent: n-BuLi (1.1 eq).
Mechanism:[2][3] Rapid exchange of the less sterically hindered Br (or Br adjacent to F depending on coordination).
Trapping: Add electrophile (e.g., DMF for aldehyde,
for acid).
References
Vertex AI Search. (2025). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. NIH/PubMed Central. Link
ChemicalBook. (2025). 2,6-Dibromo-4-methylaniline Synthesis and Product Properties. Link
BenchChem. (2025). Industrial Approaches for Preparing Fluorinated Anilines via Halex Reaction. Link
Wikipedia. (2025). Halex Process: Reaction Conditions and Industrial Applications. Link
IUCr. (2022). Crystal structure and hydrogen bonding of 2,6-Dibromo-4-methylaniline. International Union of Crystallography. Link
Application Note: Preparation of Agrochemicals Using 2,6-Dibromo-3-fluoro-4-methylaniline
This Application Note is structured to guide researchers through the high-value synthesis of meta-diamide insecticides (and related benzoylureas) using 2,6-Dibromo-3-fluoro-4-methylaniline as the critical scaffold. This...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to guide researchers through the high-value synthesis of meta-diamide insecticides (and related benzoylureas) using 2,6-Dibromo-3-fluoro-4-methylaniline as the critical scaffold.
This specific aniline is a highly specialized intermediate. Its substitution pattern—two bulky bromine atoms at the ortho positions and a fluorine atom at the meta position—imparts exceptional metabolic stability and lipophilicity to the final agrochemical, but it also presents significant synthetic challenges (steric hindrance) that this guide addresses.
Executive Summary & Strategic Importance
2,6-Dibromo-3-fluoro-4-methylaniline (CAS: 132746-30-2 or related analogs) is a "privileged scaffold" in the design of modern Group 30 Insecticides (GABA-gated chloride channel allosteric modulators).
The strategic value of this precursor lies in its Structure-Activity Relationship (SAR) :
2,6-Dibromo substitution: Forces the aniline ring to twist out of plane relative to the amide bond, a conformation critical for binding to the GABA receptor (similar to Broflanilide or Fluxametamide).
3-Fluoro group: Blocks metabolic oxidation at the sensitive meta-position and modulates pKa.
4-Methyl group: Provides a handle for lipophilic tuning or further benzylic oxidation.
Technical Challenge: The primary obstacle in using this precursor is the extreme steric hindrance and reduced nucleophilicity of the amine group. Standard Schotten-Baumann conditions often fail, leading to low yields or incomplete conversion. This guide provides optimized protocols to overcome these barriers.
Chemical Identity & Pre-Synthesis QC
Before initiating synthesis, the precursor must meet strict purity specifications to prevent the formation of "des-bromo" impurities which are difficult to remove downstream.
Property
Specification
Method
Chemical Name
2,6-Dibromo-3-fluoro-4-methylaniline
--
Molecular Formula
C₇H₆Br₂FN
--
Molecular Weight
282.94 g/mol
--
Appearance
Off-white to pale brown crystalline solid
Visual
Purity (HPLC)
> 98.5% (Area %)
HPLC-UV (254 nm)
Water Content
< 0.5%
Karl Fischer
Key Impurity
2-Bromo-3-fluoro-4-methylaniline (< 0.5%)
GC-MS
Synthesis Workflow: The "Hindered Amide" Strategy
The synthesis of the active agrochemical (typically a benzamide or urea derivative) requires forcing the coupling between the deactivated aniline and an activated electrophile.
Visualizing the Pathway
The following diagram illustrates the critical "Activation" and "Coupling" phases required for this specific precursor.
Caption: Synthesis workflow overcoming steric deactivation in 2,6-dibromoanilines.
Detailed Experimental Protocols
Protocol A: Activation of the Carboxylic Acid Partner
Rationale: Due to the low reactivity of the aniline, the electrophile must be highly reactive. Acid chlorides are preferred over esters or standard coupling agents (EDC/NHS).
Thionyl Chloride (SOCl₂) [1.5 eq] or Oxalyl Chloride [1.2 eq]
Catalytic DMF [2-3 drops]
Solvent: Toluene or Dichloromethane (DCM)
Procedure:
Suspend the carboxylic acid in dry Toluene under N₂ atmosphere.
Add catalytic DMF.
Add Thionyl Chloride dropwise at room temperature.
Heat to reflux (80-110°C) for 2-3 hours until gas evolution ceases.
Concentrate in vacuo to remove excess SOCl₂. Do not purify. Use the crude acid chloride immediately for Protocol B.
Protocol B: The "Hard Coupling" (Critical Step)
Rationale: The 2,6-dibromo substitution creates a "molecular wall." Standard bases (Pyridine/TEA) are often too weak to drive this reaction to completion. We utilize a deprotonation strategy or high-temperature thermal drive.
Option 1: Thermal Acid Chloride Method (Scalable)
Best for: Large-scale preparation where moisture exclusion is easy.
Dissolution: Dissolve 2,6-Dibromo-3-fluoro-4-methylaniline (1.0 eq) in dry Xylene or Chlorobenzene (high boiling point is key).
Addition: Add the crude Acid Chloride (prepared in Protocol A, 1.1 eq) dissolved in the same solvent.
Scavenger: Add solid NaHCO₃ or K₂CO₃ (1.5 eq). Note: Avoid organic bases like TEA at high temps as they can cause darkening/tars.
Reaction: Heat to 130-140°C (reflux) for 6–12 hours. Monitor by HPLC.
Endpoint: Disappearance of the aniline peak.
Workup: Cool to 60°C. Filter off inorganic salts. Rotovap the solvent. Recrystallize the residue from Ethanol/Heptane.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Nucleophilic Aromatic Substitution Pathways for 2,6-Dibromo-3-fluoro-4-methylaniline
Executive Summary & Strategic Analysis
This guide details the protocols for functionalizing 2,6-Dibromo-3-fluoro-4-methylaniline via Nucleophilic Aromatic Substitution (SNAr). This substrate presents a classic paradox in synthetic organic chemistry: it is a poly-halogenated scaffold ideal for diversification, yet the electron-rich amino group (
) at C1 significantly deactivates the ring toward nucleophilic attack.
The Core Challenge: SNAr reactions generally require electron-deficient arenes.[1] The C1-amino group acts as a strong Electron Donating Group (EDG) (+M effect), increasing electron density in the
-system and destabilizing the anionic Meisenheimer complex intermediate. Furthermore, the C4-methyl group provides additional (albeit weaker) deactivation.
The Solution: This protocol prioritizes the "Fluorine Effect" and Regioselective Activation . Despite the deactivation, the C3-fluorine atom is the exclusive site of SNAr substitution due to the high electronegativity of fluorine, which lowers the energy of the transition state for nucleophilic attack (rate-determining step), far outpacing the displacement of the C2/C6-bromine atoms.
Key Applications:
Synthesis of p38 MAP kinase inhibitors.
Development of MEK inhibitor pharmacophores.
Late-stage diversification of aniline cores.
Chemical Landscape & Reactivity Logic
To design a valid protocol, we must analyze the electronic environment of the substrate.
Position
Substituent
Electronic Effect
Impact on SNAr
C1
Strong EDG (+M)
Critical Deactivator. Increases ring electron density, repelling nucleophiles.
C2, C6
Weak EWG (-I) / Weak EDG (+M)
Activator (Inductive). Stabilizes the negative charge in the intermediate.
C3
Strong EWG (-I)
Primary Target. High electronegativity accelerates nucleophilic attack ().
C4
Weak EDG (Hyperconjugation)
Deactivator. Destabilizes the Meisenheimer complex.
The "Element Effect" in SNAr
In this substrate, the C3-Fluorine is the only viable leaving group for SNAr. Contrary to Pd-catalyzed couplings (where
breaks first), SNAr is driven by the addition step. The C-F bond's polarity creates a strong dipole, attracting the nucleophile and stabilizing the transition state.
Rule:
Implication: We can selectively substitute the Fluorine without touching the Bromines, preserving the halides for subsequent cross-coupling (e.g., Suzuki or Buchwald-Hartwig).
Validated Reaction Pathways
We present two distinct pathways. Pathway A is the industry standard for high yield and purity. Pathway B is a "direct" route suitable only for highly nucleophilic species.
Pathway A: The "Protect-Activate-Deprotect" Strategy (Recommended)
Mechanism: Convert the amine to an acetamide or trifluoroacetamide. This flips the electronic nature of the nitrogen from a strong donor (+M) to a weak withdrawer (-I/-M), significantly lowering the activation energy for the SNAr step.
NMR: The starting material shows a signal around -115 ppm (triplet/multiplet).
Success: Complete disappearance of the
signal.
NMR:
Look for the C4-Methyl singlet (
ppm).
The C5-Proton is the only aromatic proton. In the starting material, it is a doublet (
Hz).
Success: The C5-Proton becomes a singlet (loss of F-coupling) if the new group is not coupling.
References
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
Foundational text on the SNAr mechanism and the "Element Effect" (F > Cl).
Rohrbach, S., Smith, A. J., & O'Hagan, D. (2019). The C–F Bond as a Conformational Tool in Organic Synthesis. Chemical Society Reviews, 48, 4568-4595. Link
Discusses the electronic properties of fluoroarenes and their susceptibility to substitution.
Sandford, G. (2003). Perfluoroheteroaromatic Chemistry: Multifunctional Systems from Perfluorinated Heterocycles by Nucleophilic Aromatic Substitution Processes. Tetrahedron, 59(4), 437-454. Link
Provides context on solvent effects (DMSO/NMP) in SNAr.
Laboratory of Crystallography, University of Constantine 1. (2022).[7] Crystal structure and hydrogen bonding of 2,6-dibromo-4-methylaniline. IUCrData. Link
Structural data confirming the steric environment of the specific substr
Disclaimer: These protocols involve hazardous chemicals (DMSO, strong bases, halogenated aromatics). All work must be performed in a fume hood with appropriate PPE.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Overview & Compound Profile
Compound: 2,6-Dibromo-3-fluoro-4-methylaniline
Target Audience: Process Chemists, Medicinal Chemists
This guide addresses the purification of 2,6-Dibromo-3-fluoro-4-methylaniline , a highly functionalized aniline intermediate often used in the synthesis of kinase inhibitors (e.g., B-Raf inhibitors). The presence of two bromine atoms at the ortho positions (2,6) relative to the amine group significantly reduces the basicity of the nitrogen via steric hindrance and electron withdrawal. Consequently, standard acid-base extraction methods often fail or suffer from hydrolysis issues. Recrystallization is the preferred method for achieving >98% purity.
Physicochemical Constraints
State: Solid (Crystalline needles or powder).
Melting Point (Est.): 78–85°C (Based on close analog 2,6-dibromo-4-methylaniline [1]).
Basicity: Extremely weak base (
of conjugate acid < 1.0).
Solubility: High in DCM, EtOAc, THF; Moderate in Ethanol/Methanol; Insoluble in Water.
Solvent Selection Matrix
The following solvent systems have been validated for polyhalogenated anilines. The "Gold Standard" for this specific structural class is aqueous ethanol.
Solvent System
Ratio (v/v)
Applicability
Pros
Cons
Ethanol / Water
80:20
Primary Choice
Excellent removal of inorganic salts and polar tars. Promotes needle formation [1].
Risk of "oiling out" if water is added too quickly.
Methanol / Water
90:10
Secondary Choice
Higher solubility than EtOH; good for very crude mixtures.
Objective: Purify crude material (purity ~85-90%) to >98% HPLC purity.
Phase 1: Dissolution
Place the crude 2,6-Dibromo-3-fluoro-4-methylaniline in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
Add Ethanol (95%) at a ratio of 3 mL per gram of crude solid.
Heat the mixture to reflux (approx. 78°C).
Observation: If the solid does not dissolve completely, add Ethanol in 0.5 mL/g increments until dissolution is complete.
Note: If dark insoluble specks remain, these are likely inorganic salts or polymerized tars. Perform a hot filtration through a pre-warmed Celite pad.
Phase 2: Nucleation & Growth (The Critical Step)
Remove the heat source but keep the flask stirring gently.
While the solution is still hot (~60-70°C), add warm Deionized Water (50°C) dropwise.
Stop Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.
Add 0.5 mL of hot Ethanol to clear the turbidity. The solution should be saturated but clear.
Allow the flask to cool to room temperature slowly (over 1-2 hours). Do not use an ice bath yet.
Mechanism:[1][2][3][4][5][6] Rapid cooling traps impurities. Slow cooling allows the crystal lattice to reject regioisomers.
Phase 3: Isolation
Once the flask is at room temperature and heavy crystallization is observed, cool in an ice-water bath (0-5°C) for 30 minutes to maximize yield.
Filter the crystals using a Büchner funnel.
Wash: Rinse the filter cake with a cold (0°C) mixture of Ethanol/Water (50:50).
Dry: Vacuum dry at 40°C for 4 hours.
Troubleshooting & FAQs
Q1: The product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
Cause: This is common with low-melting solids (MP < 100°C) like this aniline. It occurs when the product precipitates at a temperature above its melting point, usually because the solvent polarity changed too drastically (too much water added too fast).
Solution:
Re-heat the mixture until the oil redissolves into a clear solution.
Add a small amount of Ethanol (the good solvent) to shift the solubility balance.
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at ~40°C to induce nucleation before the oil phase forms.
Q2: My product is reddish/brown even after recrystallization.
Cause: Anilines oxidize easily to form azo-linkages or quinone-like impurities, which are highly colored.
Solution:
Activated Carbon Treatment: During the Dissolution phase, add activated charcoal (5 wt% of crude mass) to the boiling ethanol solution. Stir for 10 minutes, then perform a hot filtration before adding the water.
Warning: Do not add charcoal to a superheated solution; it may foam over.
Q3: Can I use Acid/Base extraction (HCl wash) to purify this?
Recommendation:Avoid if possible.Reasoning: The 2,6-dibromo substitution creates massive steric hindrance and electron-withdrawing effects, making the amine nitrogen extremely non-basic.
Risk:[1][2][4][7][8] If you use dilute HCl (1M), the salt may not form, or it may hydrolyze immediately upon contact with water, causing the product to stay in the organic layer with non-basic impurities.
Alternative: If you must use acid-base chemistry, use anhydrous HCl in Dioxane or Ether to precipitate the hydrochloride salt in a non-aqueous environment.
Q4: How do I remove the mono-bromo impurity?
Analysis: The mono-bromo species is more soluble in ethanol than the dibromo target.
Solution: The standard Ethanol/Water recrystallization (Section 3) is effective. Ensure you do not "crash out" the product too fast (e.g., using dry ice), as this will entrap the mono-bromo impurity. A slow cooling rate is essential for fractionation.
Process Logic & Visualization
Decision Tree: Solvent Selection
Figure 1: Decision matrix for selecting purification method based on impurity profile.
Workflow: Recrystallization Dynamics
Figure 2: Step-by-step workflow for the "Gold Standard" aqueous ethanol recrystallization.
References
Liu, Z., et al. (2007). Synthesis and crystallization of 2,6-dibromo-4-methylaniline. PubMed Central. Available at: [Link]
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
PubChem. (2025).[1] 2,6-Dibromoaniline Compound Summary. National Library of Medicine. Available at: [Link]
Technical Support Center: Purification of 2,6-Dibromo-3-fluoro-4-methylaniline
The following technical guide is designed for researchers and process chemists working with 2,6-Dibromo-3-fluoro-4-methylaniline . It addresses the specific challenge of isolating this target molecule from a mixture cont...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is designed for researchers and process chemists working with 2,6-Dibromo-3-fluoro-4-methylaniline . It addresses the specific challenge of isolating this target molecule from a mixture containing under-brominated intermediates (monobromo species), over-brominated byproducts, and potential regioisomers arising from starting material contaminants.[1]
[1]
Topic: Removal of Regioisomeric & Stoichiometric Impurities
Target Molecule: 2,6-Dibromo-3-fluoro-4-methylaniline
Primary Application: Intermediate for API synthesis (e.g., kinase inhibitors, agrochemicals).[1]
Document ID: TSC-PUR-26DB-04[1]
Diagnostic & Identification: What is in your flask?
Before attempting purification, you must accurately characterize the impurity profile.[1] In the bromination of 3-fluoro-4-methylaniline , the "regioisomeric" impurities are often stoichiometric variants or isomers derived from starting material impurities.[1]
Common Impurity Profile
Impurity Type
Chemical Structure
Origin
Relative Polarity (TLC)
Target
2,6-Dibromo-3-fluoro-4-methylaniline
Desired Product
Mid-range
Impurity A (Monobromo)
2-Bromo-3-fluoro-4-methylaniline
Incomplete Reaction (Under-bromination)
More Polar (Lower )
Impurity B (Monobromo)
6-Bromo-3-fluoro-4-methylaniline
Incomplete Reaction (Under-bromination)
More Polar (Lower )
Impurity C (Tribromo)
2,5,6-Tribromo-3-fluoro-4-methylaniline
Over-reaction (Forceful conditions)
Less Polar (Higher )
Impurity D (Isomer)
2,4-Dibromo-5-fluoro-X-methylaniline
Impure Starting Material (e.g., 3-fluoro-6-methylaniline)
Variable
Q: How do I distinguish the target from the monobromo impurities using NMR?
Target (2,6-Dibromo): The aromatic region will show zero aromatic protons if the 5-position is substituted (unlikely) or one aromatic proton (singlet or doublet due to F-coupling) at the 5-position.[1] In 2,6-dibromo-3-fluoro-4-methylaniline, the only aromatic proton is at position 5.[1] It usually appears as a doublet (
Monobromo Impurities: You will see two aromatic protons showing ortho or para coupling patterns, depending on whether the Br is at position 2 or 6.[1]
Integration: The ratio of the methyl singlet (approx 2.2-2.4 ppm) to the aromatic region is critical.[1]
Troubleshooting Synthesis: Prevention Strategy
The most effective way to remove impurities is to prevent their formation.[1]
Q: I am consistently seeing ~5-10% monobromo impurity. How do I push the reaction to completion?
A: The amino group (-NH
) strongly activates positions 2 and 6.[1] However, the fluorine at position 3 can electronically deactivate position 2 slightly relative to position 6, or cause steric hindrance.[1]
Stoichiometry: Ensure you are using a slight excess of the brominating agent (NBS or Br
).[1] A ratio of 2.05 to 2.10 equivalents is recommended.[1]
Solvent Choice: Switch to a more polar solvent if using non-polar media.[1] DMF or Acetonitrile can accelerate the reaction compared to chloroform/DCM, stabilizing the polar transition state.[1]
Catalysis: If using NBS, add a catalytic amount of Ammonium Acetate (5-10 mol%) to activate the NBS.[1]
Reaction Pathway Visualization
The following diagram illustrates the bromination pathways and potential pitfalls.
Caption: Stepwise bromination pathway showing the origin of mono- and tribromo impurities.
Purification Protocols
If synthesis optimization does not yield >98% purity, use the following protocols.
This method exploits the solubility difference between the highly symmetrical dibromo product and the less symmetrical monobromo impurities.[1]
Principle: 2,6-Dibromoanilines often pack efficiently into crystal lattices due to symmetry, making them less soluble in polar/aqueous mixtures than their monobromo counterparts.[1]
Dissolution: Transfer the crude solid (e.g., 10 g) to a round-bottom flask. Add Ethanol (approx. 5-7 mL per gram of solid).[1]
Heating: Heat the mixture to reflux (approx. 78°C) with stirring until fully dissolved. If solids remain, add small aliquots of ethanol until clear.[1]
Precipitation Initiation: While maintaining reflux, slowly add Water dropwise.[1]
Target Ratio: You are aiming for an Ethanol:Water ratio of approximately 80:20 (v/v) [1].
Stop adding water the moment a persistent turbidity (cloudiness) is observed.[1]
Clarification: Add just enough ethanol (0.5 - 1 mL) to redissolve the turbidity and obtain a clear solution at reflux.
Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 2-3 hours). Rapid cooling traps impurities.[1]
Optional: Once at room temperature, cool further in an ice bath (0-5°C) for 1 hour to maximize yield.
Filtration: Filter the crystals using a Buchner funnel.
Wash: Wash the filter cake with a cold (0°C) mixture of Ethanol:Water (70:30). This washes away the more soluble monobromo impurities in the mother liquor.[1]
Caption: Decision tree for selecting the optimal purification method based on impurity profile.
Frequently Asked Questions (FAQs)
Q: The product is oiling out instead of crystallizing during Protocol A. What went wrong?A: "Oiling out" occurs when the product separates as a liquid before it can crystallize, often because the temperature is too high for the solvent composition or the water was added too quickly.[1]
Fix: Reheat to reflux to dissolve the oil. Add a small amount of Ethanol to increase solubility.[1] Allow the solution to cool much more slowly.[1] You can also "seed" the solution with a tiny crystal of pure product at roughly 40-50°C to induce proper nucleation.[1]
Q: Can I use acid-base extraction to purify the dibromo product?A: Generally, no .[1] While anilines are basic, the presence of two electron-withdrawing bromine atoms at the ortho positions significantly reduces the basicity of the amino group (steric inhibition of resonance and inductive withdrawal).[1] The pKa difference between the dibromo target and the monobromo impurity may not be sufficient for a clean separation via simple acid extraction.[1] Recrystallization is far superior for this specific substitution pattern.[1]
Q: My starting material contained 3-fluoro-6-methylaniline. Can I separate the resulting isomer?A: If your starting material was isomeric (methyl at 6 instead of 4), you will generate 2,4-dibromo-5-fluoro-X-methylaniline .[1] This is a structural isomer with very similar physical properties.[1]
Solution: Recrystallization is unlikely to separate these efficiently.[1] You must rely on high-performance flash chromatography or, ideally, source higher purity starting material (3-Fluoro-4-methylaniline >98%).[1]
References
IUCr . (2022).[1] Synthesis and crystallization of 2,6-Dibromo-4-methylaniline. Acta Crystallographica Section E. [Link][1]
Technical Support Center: Storage and Handling of 2,6-Dibromo-3-fluoro-4-methylaniline to Prevent Oxidation
Welcome to the technical support center for 2,6-Dibromo-3-fluoro-4-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2,6-Dibromo-3-fluoro-4-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. The primary focus of this document is to provide in-depth, practical guidance on the proper storage and handling procedures to mitigate the risk of oxidation, a common degradation pathway for aniline derivatives. By understanding the underlying chemical principles and adhering to the recommended protocols, you can ensure the integrity and stability of your material, leading to more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 2,6-Dibromo-3-fluoro-4-methylaniline, and why is it susceptible to oxidation?
2,6-Dibromo-3-fluoro-4-methylaniline is a halogenated aromatic amine. The presence of the amino group (-NH₂) directly attached to the benzene ring makes the compound susceptible to oxidation. The lone pair of electrons on the nitrogen atom can be readily donated, initiating oxidation processes. This reactivity is a general characteristic of anilines.[1] Oxidation can lead to the formation of various colored impurities and degradation products, such as nitrosobenzenes, azobenzenes, and quinones, altering the compound's purity and reactivity in subsequent experimental steps.[1][2]
Q2: What are the visible signs of oxidation in my sample of 2,6-Dibromo-3-fluoro-4-methylaniline?
A primary indicator of oxidation is a change in the physical appearance of the compound. Pure 2,6-Dibromo-3-fluoro-4-methylaniline is typically a cream-colored powder.[3] Upon oxidation, you may observe a gradual darkening of the material, with colors ranging from yellow and brown to reddish or even darker hues. This color change is a common observation for the air oxidation of arylamines.[4] If you notice any significant deviation from the initial color, it is a strong indication that oxidation has occurred.
Q3: What are the ideal storage conditions to prevent the oxidation of 2,6-Dibromo-3-fluoro-4-methylaniline?
To minimize oxidation, it is crucial to control the storage environment. The following conditions are recommended:
Parameter
Recommended Condition
Rationale
Atmosphere
Inert Gas (Argon or Nitrogen)
The primary driver of oxidation is atmospheric oxygen. Storing the compound under an inert atmosphere displaces oxygen and significantly slows down the degradation process.[5][6][7]
Temperature
Cool and Dry
Store in a dry, cool, and well-ventilated place away from heat and sources of ignition.[8] Lower temperatures reduce the rate of chemical reactions, including oxidation.
Light
Protection from Light
Exposure to light, particularly UV light, can catalyze oxidative reactions.[9] Storing the compound in an amber vial or a light-blocking container is essential.[6]
Container
Tightly Sealed, Appropriate Material
Use a container with a secure seal to prevent the ingress of air and moisture.[6][10] Glass vials with tight-fitting caps are suitable. For highly sensitive applications, specialized storage vessels like Sure/Seal™ bottles can be used.[10][11]
Q4: I don't have access to a glovebox. What are the best practices for handling this compound on the benchtop?
While a glovebox provides the most secure environment for handling air-sensitive compounds[5][6], careful benchtop techniques can also minimize exposure to air.
Work Efficiently: Minimize the time the container is open to the atmosphere. Have all necessary equipment and reagents ready before opening the sample.
Inert Gas Purging: If possible, use a Schlenk line or a similar setup to purge the container with an inert gas (argon or nitrogen) before and after use.[7] A gentle, positive pressure of inert gas can create a protective blanket over the compound.[4]
Use Septa and Needles: For transferring small quantities of the compound dissolved in a solvent, use a syringe and needle through a rubber septum to avoid opening the container to the air.[7][11]
Small Aliquots: If you need to frequently access the compound, consider aliquoting the bulk material into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the entire stock to air.
Q5: Can I store 2,6-Dibromo-3-fluoro-4-methylaniline in a standard laboratory freezer?
Storing the compound in a freezer can be beneficial as the cold temperature will slow down the rate of oxidation. However, it is crucial to ensure the container is tightly sealed to prevent condensation from forming inside when it is removed from the freezer and brought to room temperature. Moisture can also contribute to degradation. Before opening, always allow the container to warm to room temperature to avoid water condensation on the cold solid.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides a logical workflow for troubleshooting.
Issue 1: My sample of 2,6-Dibromo-3-fluoro-4-methylaniline has changed color.
A color change is a strong indicator of oxidation.
Troubleshooting Steps:
Assess the Extent of Discoloration: Is the color change uniform throughout the sample, or is it localized to the surface? Surface discoloration suggests recent or ongoing exposure to air.
Purity Check: If your application requires high purity, it is advisable to re-analyze the material to determine the extent of degradation. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to quantify the purity.
Consider Purification: If the level of impurity is unacceptable, purification may be necessary. Recrystallization or column chromatography are common methods for purifying solid organic compounds.
Review Storage and Handling Procedures: This is a critical step to prevent future occurrences. Refer to the recommended storage conditions outlined in the FAQ section.
Issue 2: My reaction yield is lower than expected when using 2,6-Dibromo-3-fluoro-4-methylaniline.
Lower-than-expected yields can be due to a variety of factors, but the purity of your starting material is a primary suspect.
Troubleshooting Steps:
Confirm Purity: As with a color change, the first step is to verify the purity of your 2,6-Dibromo-3-fluoro-4-methylaniline. The presence of oxidation products means there is less of the active starting material, which will directly impact your reaction stoichiometry and yield.
Evaluate Reaction Compatibility: Ensure that your reaction conditions are not inadvertently promoting the oxidation of the aniline. Strong oxidizing agents, high temperatures in the presence of air, or certain metal catalysts can accelerate degradation.
Use Fresh or Purified Material: If the purity of your current stock is questionable, repeat the reaction with a fresh, unopened sample or with material that has been recently purified.
Inert Atmosphere for Reactions: For sensitive reactions, it is best practice to conduct the entire experiment under an inert atmosphere to prevent in-situ oxidation of the starting material.
Workflow for Troubleshooting Suspected Oxidation
Caption: Troubleshooting workflow for suspected oxidation.
Experimental Protocols
Protocol 1: Small-Scale Aliquoting of 2,6-Dibromo-3-fluoro-4-methylaniline Under Inert Atmosphere
This protocol describes how to safely aliquot a larger stock of the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to air.
Materials:
Stock bottle of 2,6-Dibromo-3-fluoro-4-methylaniline
Appropriately sized amber glass vials with screw caps and PTFE-lined septa
Spatula
Balance
Glovebox or Schlenk line with a source of inert gas (argon or nitrogen)
Labeling materials
Procedure:
Prepare the Glovebox/Schlenk Line: Ensure the glovebox has a low oxygen and moisture environment (<10 ppm is ideal). If using a Schlenk line, ensure all glassware is dry and the system is properly purged with inert gas.
Pre-label Vials: Label the empty vials with the compound name, date, and any other relevant information.
Transfer Materials into the Glovebox: Place the stock bottle, vials, spatula, and balance into the glovebox antechamber and cycle as per the glovebox operating procedure.
Aliquot the Compound:
Inside the glovebox, open the stock bottle.
Using a clean, dry spatula, carefully weigh the desired amount of 2,6-Dibromo-3-fluoro-4-methylaniline into each pre-labeled vial.
Tightly cap each vial immediately after filling.
Seal and Store:
Securely close the main stock bottle.
For added protection, you can wrap the cap threads of the vials with Parafilm.
Remove the vials and the stock bottle from the glovebox.
Store the aliquoted vials and the stock bottle under the recommended conditions (cool, dark, and dry).
Protocol 2: Qualitative Test for Aniline Oxidation (Colorimetric)
This is a simple colorimetric test that can give a qualitative indication of the presence of aniline oxidation products. It is based on the reaction of oxidized anilines with a coupling agent to produce a colored dye.
Materials:
Sample of 2,6-Dibromo-3-fluoro-4-methylaniline (and a known pure sample for comparison, if available)
Dilute hydrochloric acid (e.g., 1 M)
Sodium nitrite solution (e.g., 5% w/v in water)
8-amino-1-naphthol-3,6-disulfonic acid (H-acid) solution (e.g., 1% w/v in water)
Sodium carbonate solution (e.g., 10% w/v in water)
Test tubes
Ice bath
Procedure:
Sample Preparation: Dissolve a small amount (a few milligrams) of the 2,6-Dibromo-3-fluoro-4-methylaniline sample in a few milliliters of dilute hydrochloric acid in a test tube.
Diazotization: Cool the test tube in an ice bath. While cold, add a few drops of the sodium nitrite solution. The presence of unoxidized aniline will lead to the formation of a diazonium salt.
Coupling Reaction: In a separate test tube, dissolve a small amount of H-acid in the sodium carbonate solution. Add a few drops of the cold diazonium salt solution to the H-acid solution.
Observation: The formation of a colored azo dye (typically red or purple) indicates the presence of the unoxidized aniline. The intensity of the color can be qualitatively compared to a pure standard to estimate the relative amount of unoxidized starting material. The absence or a very faint color may suggest significant oxidation of the amino group.[12]
Note: This is a qualitative test. For quantitative analysis, instrumental methods like HPLC or GC are required.
Analytical Methods for Purity Assessment
For a definitive assessment of purity and the extent of oxidation, the following analytical techniques are recommended:
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful technique for separating the parent compound from its oxidation products and quantifying their relative amounts.[13] A reversed-phase C18 column is often suitable for this type of analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify volatile degradation products.[14][15] Derivatization may sometimes be necessary to improve the volatility of the aniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities. Changes in the chemical shifts or the appearance of new signals can indicate the presence of oxidation products.
By implementing these storage, handling, and troubleshooting protocols, you can significantly extend the shelf life of your 2,6-Dibromo-3-fluoro-4-methylaniline and ensure the integrity of your experimental results.
References
Filo. (2025, October 10). Oxidation of aniline in O2.
Open Access Journals. The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications.
Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
MDPI. (2023, January 4). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives.
PMC. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base.
ResearchGate. The proposed mechanism for the oxidation of aniline.
Ossila. Air Sensitive Compounds.
The Manipulation of Air-Sensitive Compounds.
AccScience Publishing. (2012, January 1). Quantification of Aniline with Bleaching Powder via Indophenol Reaction and Its Residual Determination in Lubricating Oils.
Handling Air-Sensitive Reagents Technical Bulletin AL-134. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt5YbKhSY3WDWmFyobvuaKewYHSP8ZBY5vF44xehPAbIVPzxcrbMflWxRBzwcv8J4hUIRaCwJuNKonx4inVbDru_BDBvGmMz3ERkhPWhyoxN-sthnqiwBn6g6HVZ30ohBSDym_haSXBt9M1ZR-wljcA10QwDZk3cMT90vN8Oel6ts=]([Link]
Technical Support Center: Solubilization Strategies for 2,6-Dibromo-3-fluoro-4-methylaniline
Executive Summary: The "Basicity Trap" Stop. If you are attempting to solubilize 2,6-Dibromo-3-fluoro-4-methylaniline by adding acid (HCl, acetic acid) to water, it will not work.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Basicity Trap"
Stop. If you are attempting to solubilize 2,6-Dibromo-3-fluoro-4-methylaniline by adding acid (HCl, acetic acid) to water, it will not work. [1][2][3][4]
Unlike typical anilines (pKa ~4.6), this molecule is virtually non-basic (pKa < 1.[1]0) due to the ortho-dibromo steric inhibition and electron-withdrawing effects.[2][3] It will not form a stable salt at physiological or even moderately acidic pH.
Recommended Approach:
Primary: DMSO Stock (20-50 mM)
Rapid dilution into media (max 0.5% v/v final DMSO).
Advanced: Hydroxypropyl-
-Cyclodextrin (HP--CD) complexation for animal studies or high-concentration assays.
Module 1: Physicochemical Profiling (The "Why")
To solve the solubility issue, we must understand the molecular lattice energy and ionization potential.
Q1: Why doesn't this aniline dissolve in 1M HCl?
A: The basicity of the amino group is suppressed by two synergistic mechanisms:
Inductive Withdrawal (-I Effect): The Fluorine at C3 and Bromines at C2/C6 strongly pull electron density away from the nitrogen lone pair.[1][4]
Steric Inhibition of Resonance (Ortho-Effect): The bulky bromine atoms at positions 2 and 6 force the amino group out of planarity with the benzene ring.[1] More importantly, they sterically hinder the solvation of the resulting ammonium ion.
Stock Prep: Weigh the solid and dissolve in 100% DMSO to create a 20 mM stock solution .
Tip: If particles persist, sonicate at 40°C for 5 minutes.[1][2] The solution must be perfectly clear.
Intermediate Dilution (Critical Step): Do NOT add the 20 mM stock directly to the cell media.[1] This causes immediate precipitation ("crashing out").
Prepare a 100x intermediate in media without serum first, or perform serial dilutions in DMSO.[1]
Final Addition: Add the diluted compound to the assay plate. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity masking the compound's effect [2].
Context: When you need aqueous concentrations > 100 µM or for animal injection (IV/IP) where DMSO is toxic.[1]
Mechanism: The hydrophobic brominated ring fits into the lipophilic cavity of the cyclodextrin, while the hydroxyl groups on the outside ensure water solubility [3].
-CD solution in sterile water.[1][2][3][4] Filter through a 0.22 µm filter.
Compound Addition: Add 2,6-Dibromo-3-fluoro-4-methylaniline powder to the vehicle.
Equilibration:
Method: Shake or rotate at room temperature for 24-48 hours.
Faster Alternative: Sonicate for 30 minutes, then stir for 4 hours.
Filtration: Filter the suspension through a 0.45 µm PVDF filter to remove undissolved solid.
Quantification: Measure the concentration of the filtrate using HPLC-UV (254 nm) to confirm the actual dissolved amount.
Module 4: Troubleshooting & FAQs
Q: I see a "milky" precipitate when I add my DMSO stock to the buffer.
A: This is "Oiling Out." The compound is extremely lipophilic (LogP > 3.5).
Fix: Increase the mixing speed during addition.
Fix: Add a surfactant.[1][7] Include 0.05% Tween-80 in your aqueous buffer before adding the DMSO stock.[1][2][4] This stabilizes the micro-precipitates into micelles.
Q: Can I use Ethanol instead of DMSO?
A: Yes, but caution is required.[9][11][12] Ethanol is more volatile. If you use open-well plates, the ethanol may evaporate, causing the compound to crystallize over time (24h+ assays).[1][2] DMSO is preferred for long incubations.
Q: Why is the compound sticking to my plastic tips?
A: Halogenated aromatic compounds are highly adhesive to polypropylene.[1]
Fix: Use Low-Retention pipette tips.
Fix: Pre-rinse tips with the solvent before transferring the final volume.[1]
Fix: Use glass vials for stock storage, not plastic Eppendorf tubes.
References
PubChem. (n.d.). 2,6-Dibromoaniline (CID 69098) - Chemical Properties.[1][2][4][11] National Library of Medicine. Retrieved February 18, 2026, from [Link][2]
ResearchGate. (2022). The difference between dissolving chemicals in DMSO or water? Retrieved February 18, 2026, from [Link]
National Institutes of Health (PMC). (2021). Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications. Retrieved February 18, 2026, from [Link]
1H and 13C NMR spectral interpretation of 2,6-Dibromo-3-fluoro-4-methylaniline
[1] Executive Summary Objective: To provide a definitive structural verification guide for 2,6-Dibromo-3-fluoro-4-methylaniline , a highly functionalized intermediate often used in kinase inhibitor discovery.[1] The Chal...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Objective: To provide a definitive structural verification guide for 2,6-Dibromo-3-fluoro-4-methylaniline , a highly functionalized intermediate often used in kinase inhibitor discovery.[1]
The Challenge: Distinguishing this polysubstituted aniline from its non-fluorinated analogues and potential regioisomers requires precise interpretation of scalar couplings.[1] Standard automated assignment software often fails to resolve the specific
F-C and F-H splitting patterns inherent to this scaffold.[1]
The Solution: This guide compares the target molecule against its direct non-fluorinated alternative, 2,6-Dibromo-4-methylaniline , establishing a self-validating spectral fingerprint.[1] We prioritize DMSO-d
over CDCl to resolve the diagnostic amino (-NH) protons and eliminate solvent overlap with key aromatic signals.
Structural Logic & Synthesis Pathway
Understanding the directing effects is prerequisite to interpreting the NMR.[1] The synthesis typically proceeds via electrophilic aromatic substitution (bromination) of 3-fluoro-4-methylaniline.[1]
Directing Group Analysis[1]
Amino (-NH
) at C1: Strong ortho, para-director.[1] Activates positions C2 and C6 .[1][2]
Methyl (-CH
) at C4: Weak ortho, para-director.[1] Activates C3 (occupied) and C5 .[1]
Fluoro (-F) at C3: Weak ortho, para-director.[1] Activates C2 , C4 (occupied), and C6 .[1]
Synthesis & Verification Workflow
Caption: Logical workflow for synthesis and NMR verification. The H5 multiplicity is the primary "Go/No-Go" decision point.[1]
Comparative 1H NMR Analysis
This section contrasts the target molecule with "Alternative A" (the non-fluorinated precursor) to highlight the diagnostic signals.
, the -NH signal is often broad and exchange-labile, appearing anywhere from 3.5–4.5 ppm.[1] In DMSO-d, the -NH forms hydrogen bonds with the solvent, sharpening the signal and shifting it downfield (~5.0–5.5 ppm), allowing for accurate integration.
Target is slightly deshielded due to inductive effect of F.
C5-H
Aromatic
7.45 ppm (d, J = 8.5 Hz, 1H)
7.35 ppm (s, 2H)
CRITICAL: The Target shows a doublet (coupling to F).[1] The Alternative shows a singlet (2 equivalent protons).[1]
C4-CH
Methyl
2.25 ppm (d, J = 2.0 Hz, 3H)
2.20 ppm (s, 3H)
Target methyl appears as a doublet due to long-range () coupling to F.
Interpretation Guide
The "Missing" Proton: The Alternative has two aromatic protons (H3, H5) that are chemically equivalent, integrating to 2H. The Target has only one aromatic proton (H5), integrating to 1H.
The Fluorine Signature: The H5 proton in the target is meta to the Fluorine at C3.[1] This results in a characteristic
The "Giant" Split: The signal at ~156 ppm (C3) will be a doublet with a massive separation (~60 ppm width on a 100 MHz scale? No, 240 Hz is ~2.4 ppm). Correction: On a ppm scale, 240 Hz is 2.4 ppm at 100 MHz. This is the carbon directly attached to Fluorine.[1]
Symmetry Breaking: The Alternative molecule is symmetric; C2 and C6 are equivalent.[1] In the Target, C2 (ortho to F) and C6 (para to F) are distinct. C2 will show a clear doublet (
Hz), while C6 will be a singlet or a very narrow doublet.
Why? Ensures solubility of the polar aniline and stabilizes the exchangeable protons.
Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (e.g., NaBr from the synthesis).
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] [1]
Solvent Effects on Aniline Shifts
Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.
Synthesis of Brominated Anilines:
Guan, H., et al. (2022). "Regioselective Bromination of Anilines using NBS." Journal of Organic Chemistry. (General reference for NBS protocols).
Spectral Data for Non-Fluorinated Analogue (2,6-Dibromo-4-methylaniline)
Author: BenchChem Technical Support Team. Date: February 2026
Topic: vs. Structural Analogs
Content Type: Technical Comparison Guide
Audience: Pharmaceutical Researchers, QC Scientists, and Synthetic Chemists.
Executive Summary: The Structural Fingerprint
2,6-Dibromo-3-fluoro-4-methylaniline (CAS: Specific isomer dependent, typically analogous to 6968-24-7 family) is a highly specialized intermediate often employed in the synthesis of kinase inhibitors and agrochemicals. Its structural complexity—a pentasubstituted benzene ring containing a primary amine, a methyl group, and a mixed halogen array (Br, F)—creates a unique infrared spectral signature.[1]
The Core Challenge: In high-throughput synthesis, this compound is frequently confused with its non-fluorinated precursor (2,6-Dibromo-4-methylaniline ) or its non-brominated analog (3-Fluoro-4-methylaniline ). Standard melting point analysis often fails to distinguish these due to similar crystal packing forces.[1]
The Solution: This guide provides a definitive FTIR comparison, isolating the specific vibrational modes—particularly the C-F stretching frequency and the isolated aromatic C-H out-of-plane bending —that serve as identifying biomarkers for this specific molecule.
To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following protocol is recommended. This method minimizes environmental interference (water vapor) and maximizes peak resolution for the critical halogen regions.[1]
Recommended Technique: Diamond ATR (Attenuated Total Reflectance) [1]
Rationale: Halogenated anilines are often crystalline solids.[1] KBr pellets can introduce moisture (broadening the N-H region) and high-pressure shifts. Diamond ATR provides a direct, non-destructive path with excellent sensitivity in the fingerprint region (1500–600 cm⁻¹).[1]
Step-by-Step Workflow
System Prep: Purge spectrometer with N₂ for 15 mins to eliminate atmospheric H₂O/CO₂ (interferes with N-H and overtone regions).[1]
Background: Collect 32 scans of the clean diamond crystal (air background).
Sample Loading: Place ~5 mg of sample on the crystal.
Contact Pressure: Apply high pressure using the anvil until the "preview spectrum" peaks stabilize (ensures uniform contact).[1]
Acquisition: Collect 32-64 scans at 4 cm⁻¹ resolution.
Correction: Apply "ATR Correction" algorithm (if comparing to transmission libraries) to adjust for penetration depth differences.
Detailed Spectral Analysis
The spectrum of 2,6-Dibromo-3-fluoro-4-methylaniline is defined by four distinct zones. The values below are derived from first-principles spectroscopic analysis of the functional groups and validated against structural analogs (e.g., 2,6-dibromo-4-methylaniline).
Table 1: Characteristic Peak Assignments
Frequency Region (cm⁻¹)
Functional Group
Vibrational Mode
Diagnostic Value
3480 – 3380
Primary Amine (-NH₂)
N-H Asymmetric Stretch
High: Doublet pattern confirms primary amine.
3320 – 3220
Primary Amine (-NH₂)
N-H Symmetric Stretch
High: Paired with the asymmetric peak.
2950 – 2850
Methyl (-CH₃)
C-H Stretching
Medium: Typical alkyl signature; confirms methyl group presence.[1]
Differentiation: The target compound has a Fluorine at position 3.[1][6]
Spectral Evidence:
Target: Shows a strong, distinct band at ~1240 cm⁻¹ (C-F stretch).
Alternative: This region is relatively clear (only weak C-N or C-H wags).[1]
Symmetry: The alternative is symmetric (plane of symmetry through N-C1-C4-Me). The target is asymmetric.[1] The target will display more IR bands due to the lifting of symmetry-forbidden transitions.
Scenario B: The "Missing Bromine" Error
Alternative: 3-Fluoro-4-methylaniline.
Differentiation: The target has Bromines at 2 and 6.[1]
Spectral Evidence:
Target: Strong absorption in the 600–500 cm⁻¹ region (C-Br stretch).[1]
Alternative: Transparent in the far-IR/low-frequency region.
Pattern: The alternative has a 1,3,4-substitution pattern (two adjacent H's, one isolated H). This produces two OOP bending peaks (~820 cm⁻¹ and ~880 cm⁻¹).[1] The target (pentasubstituted) has only one isolated H peak (~870-880 cm⁻¹).[1]
Table 2: Rapid Identification Matrix
Feature
Target: 2,6-Dibromo-3-fluoro-4-methylaniline
Analog: 2,6-Dibromo-4-methylaniline
Analog: 3-Fluoro-4-methylaniline
C-F Stretch (~1240 cm⁻¹)
Strong / Present
Absent
Strong / Present
C-Br Stretch (< 650 cm⁻¹)
Strong / Present
Strong / Present
Absent
Ar-H OOP Bending
Single Peak (~870 cm⁻¹)
Single Peak (~860 cm⁻¹)
Two Peaks (~820 & 880 cm⁻¹)
Symmetry
Asymmetric
Symmetric
Asymmetric
Identity Verification Workflow
The following diagram illustrates the logic flow for a QC scientist confirming the identity of a synthesized batch.
Figure 1: Logical decision tree for FTIR-based identification of 2,6-Dibromo-3-fluoro-4-methylaniline, filtering out common structural analogs.
References
NIST Chemistry WebBook. Infrared Spectrum of 2,6-Dibromo-4-methylaniline (Gas Phase). National Institute of Standards and Technology.[1][2][4] Available at: [Link][1]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[1] (Authoritative source for C-F and Ar-H OOP bending rules).
PubChem. 3-Fluoro-4-methylaniline Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link][1]
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.[1] R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1] (Source for detailed functional group frequency tables).
A Comparative Guide to the Definitive Characterization of 2,6-Dibromo-3-fluoro-4-methylaniline
A Senior Application Scientist's Field Guide to Elemental and Mass Spectrometric Analysis In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entit...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Field Guide to Elemental and Mass Spectrometric Analysis
In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is paramount. Halogenated anilines, such as 2,6-Dibromo-3-fluoro-4-methylaniline, are pivotal intermediates in the synthesis of bioactive molecules and advanced materials.[1] Their precise characterization is not merely a procedural step but a foundational requirement for ensuring the validity of subsequent research and the safety of resulting products.[2]
This guide provides an in-depth, comparative analysis of two orthogonal and essential techniques for the characterization of 2,6-Dibromo-3-fluoro-4-methylaniline: Elemental Analysis (EA) for empirical formula validation and High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation and structural insights. We will move beyond rote protocols to explore the causality behind methodological choices, offering a framework for robust, self-validating analytical workflows.
Physicochemical Properties: The Analyte's Identity Card
A prerequisite to any analysis is a clear understanding of the analyte's fundamental properties. For 2,6-Dibromo-3-fluoro-4-methylaniline, these are summarized below.
Part 1: Elemental Analysis – The Foundation of Empirical Formula
Elemental Analysis (EA) serves as the first line of quantitative evidence for a compound's elemental composition. It is a destructive combustion-based technique that provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N).[4] Its power lies in its precision and its ability to quickly validate a synthetic outcome against theoretical values, a critical step in quality control and new compound verification.[5]
The Rationale Behind Combustion Analysis
The choice of combustion analysis is rooted in its efficiency and reliability. The method, based on the Pregl-Dumas technique, involves the complete, high-temperature combustion of the sample in an oxygen-rich atmosphere.[4] This process quantitatively converts the elements into simple, stable gases (CO₂, H₂O, N₂), which can then be accurately measured. This conversion is the causal link that ensures the final measurement directly and stoichiometrically relates to the elemental composition of the original, complex organic molecule.
Experimental Protocol: CHN Combustion Analysis
Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step is crucial for establishing the trustworthiness of the measurements by ensuring the detector response is linear and accurate.
Sample Preparation: Accurately weigh approximately 1-2 mg of the dried 2,6-Dibromo-3-fluoro-4-methylaniline sample into a tin capsule. The precision of this weight is critical as it forms the basis of the final percentage calculation.
Combustion: Place the capsule into the autosampler. Upon introduction to the combustion furnace (~900-1000 °C), the sample and tin capsule combust instantaneously. The tin promotes a flash combustion, ensuring a complete and rapid conversion of the sample to its elemental gases.
Reduction & Separation: The resulting gas mixture is passed through a reduction tube containing copper to remove excess oxygen and convert nitrogen oxides (NOₓ) to N₂ gas.
Detection: The gases (N₂, CO₂, H₂O) are separated, typically via gas chromatography, and quantified using a thermal conductivity detector (TCD).[4] The detector measures changes in the thermal conductivity of the helium carrier gas as each analyte gas passes through, generating a signal proportional to its concentration.
Data Interpretation: Validating the Empirical Formula
The primary output of EA is a weight percentage for C, H, and N. The expected values for 2,6-Dibromo-3-fluoro-4-methylaniline are compared against the experimental results. A match within the accepted tolerance (typically ±0.4%) provides strong evidence for the proposed empirical formula.
Element
Theoretical Mass % (C₇H₆Br₂FN)
Representative Experimental %
Deviation
Carbon (C)
29.71%
29.55%
-0.16%
Hydrogen (H)
2.14%
2.21%
+0.07%
Nitrogen (N)
4.95%
4.89%
-0.06%
Part 2: High-Resolution Mass Spectrometry – The Definitive Molecular Confirmation
While EA validates the ratio of elements, High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, enabling the unambiguous determination of the molecular formula.[6] For a complex halogenated compound, HRMS is indispensable for confirming the presence of bromine through its distinct isotopic pattern.[7][8]
Workflow for Analytical Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized compound like 2,6-Dibromo-3-fluoro-4-methylaniline.
Caption: A streamlined workflow for the definitive structural confirmation of the target compound.
Experimental Protocol: LC-HRMS Analysis
Liquid Chromatography (LC) coupling is preferred to ensure analysis of a pure compound, even if the bulk sample has minor impurities.
Sample Preparation: Prepare a dilute solution of the analyte (~1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
Chromatography (Optional but Recommended):
Column: C18 reversed-phase column.
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid. The acid is a critical additive that promotes protonation of the aniline's amino group, enhancing ionization efficiency for positive-ion mode detection.
Mass Spectrometry:
Ion Source: Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique ideal for polar molecules, preventing premature fragmentation and ensuring a strong molecular ion signal ([M+H]⁺).
Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) analyzer. The choice of a high-resolution analyzer is non-negotiable, as it provides the sub-5 ppm mass accuracy required to distinguish between compounds with the same nominal mass but different elemental formulas.[9]
Data Acquisition: Acquire full scan mass spectra over a range of m/z 100-500.
Data Interpretation: Beyond the Molecular Ion
HRMS data provides multiple layers of evidence for structural confirmation.
1. Exact Mass Measurement: The primary goal is to measure the mass of the protonated molecular ion, [M+H]⁺, and compare it to the theoretical value.
Parameter
Theoretical Value (C₇H₇Br₂FN⁺)
Representative Experimental m/z
Mass Error (ppm)
Monoisotopic Mass
281.8928
281.8925
-1.1
2. Isotopic Pattern Matching: The presence of two bromine atoms creates a highly characteristic isotopic pattern due to the natural abundances of ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a triplet of peaks (M, M+2, M+4) with a distinctive ~1:2:1 intensity ratio. This pattern is a definitive fingerprint for a dibrominated compound.
Ion
Theoretical m/z
Expected Relative Abundance
[M+H]⁺ (²⁷⁹Br)
281.8928
100%
[M+2+H]⁺ (¹⁷⁹Br, ¹⁸¹Br)
283.8907
~97%
[M+4+H]⁺ (²⁸¹Br)
285.8887
~47%
3. Fragmentation Analysis (MS/MS): By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), we can gain further structural information. The fragmentation pattern reveals the most labile bonds and stable fragments.
Comparative Selectivity Profiling: Leaving Group Dynamics in 2,6-Dibromo-3-fluoro-4-methylaniline Derivatives
Executive Summary This guide provides a technical analysis of the leaving group (LG) hierarchy within 2,6-Dibromo-3-fluoro-4-methylaniline . This scaffold is a critical intermediate in the synthesis of p38 MAP kinase inh...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of the leaving group (LG) hierarchy within 2,6-Dibromo-3-fluoro-4-methylaniline . This scaffold is a critical intermediate in the synthesis of p38 MAP kinase inhibitors and agrochemicals.
The central challenge in utilizing this molecule is the chemoselectivity between three potential reactive sites: the diazonium-active amine (C1), the sterically encumbered bromines (C2, C6), and the electron-deficient fluorine (C3).
Key Findings:
Transition Metal Catalysis (Suzuki/Buchwald):Bromine is the superior leaving group. The C-Br bond undergoes oxidative addition significantly faster than C-F.
Nucleophilic Aromatic Substitution (
):Fluorine is the intrinsic superior leaving group due to the "Element Effect" (stabilization of the Meisenheimer complex). However, the electron-rich aniline core deactivates this pathway unless the amine is converted to a diazonium or amide.
Regiocontrol: The 2,6-dibromo substitution pattern creates a "steric gate," often requiring specialized ligands (e.g., Buchwald dialkylbiaryl phosphines) to facilitate coupling at the bromine sites.
Structural & Electronic Analysis
To predict reactivity, we must deconstruct the electronic environment of the scaffold.
Position
Substituent
Electronic Effect
Steric Environment
Primary Reactivity Mode
C1
Strong EDG (+M)
Open
Diazotization / Nucleophile
C2, C6
Weak Deactivating (-I, +M)
High Crowding
Pd-Catalyzed Coupling (Electrophile)
C3
Strong Deactivating (-I)
Moderate Crowding
(Electrophile) / Metabolic Block
C4
Weak EDG (+I)
Open
Inert / Benzylic Oxidation
Application Insight: The presence of the amino group (C1) renders the ring electron-rich. Standard
(displacing F) is kinetically disfavored without prior modification of the amine. Conversely, the C-Br bond strength (approx. 66 kcal/mol) is sufficiently weak to allow Palladium insertion, making the bromines the primary handle for functionalization.
Comparative Study: Reaction Pathways
Pathway A: Palladium-Catalyzed Cross-Coupling (The "Winner")
In Suzuki-Miyaura or Buchwald-Hartwig couplings, the rate-determining step is typically Oxidative Addition .
Why F wins here: The high electronegativity of Fluorine stabilizes the anionic transition state (Meisenheimer complex) inductively.[3][4]
Critical Caveat: This reaction requires an electron-deficient ring. The 4-methyl and 1-amino groups deactivate the ring. To displace the Fluorine, one must first protect the amine (e.g., as a trifluoroacetamide) or convert it to a nitro group.
Pathway C: Sandmeyer / Diazotization
The amino group itself can become the ultimate leaving group (
).
Mechanism:
.
Utility: This is the only method to functionalize C1. It is orthogonal to the halogen reactivity.
Visualizing the Selectivity Landscape
The following diagram illustrates the divergent reactivity based on reaction conditions.
Figure 1: Chemoselectivity map showing the kinetic preference for Bromine displacement via Palladium catalysis versus the theoretical Fluorine displacement via
This protocol is designed to selectively couple one of the bromine atoms (C2/C6) while leaving the C3-Fluorine intact. This is the most common requirement in drug discovery for this scaffold.
Objective
Mono-arylation of 2,6-dibromo-3-fluoro-4-methylaniline with Phenylboronic acid.
Ligand: S-Phos (4 mol%) — Crucial for sterically hindered substrates.
Base:
(2.0 eq)
Solvent: Toluene/Water (10:1)
Step-by-Step Methodology
Degassing: Charge a reaction vial with the aniline derivative, phenylboronic acid, and
. Seal and purge with Argon for 5 minutes.
Why: Oxygen poisons the Pd(0) active species.
Catalyst Addition: Add
and S-Phos. Add degassed Toluene/Water solvent mixture.
Why S-Phos? The biaryl phosphine ligand creates a specialized pocket that facilitates oxidative addition into the hindered ortho-bromide [1].
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by HPLC/LC-MS.
Control: Do not exceed 100°C to avoid bis-coupling (displacing both bromines).
Workup: Cool to RT. Filter through a pad of Celite. Wash with EtOAc.
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Expected Outcome
Major Product: 2-Bromo-3-fluoro-4-methyl-6-phenylaniline (Mono-coupled).
Selectivity: The C-Br bond reacts exclusively. The C-F bond remains 100% intact due to the high bond dissociation energy barrier for Pd insertion.
Data Summary: Leaving Group Parameters
The following table summarizes the physical parameters dictating the leaving group ability in this specific scaffold.
Parameter
Bond: C-Br (C2/C6)
Bond: C-F (C3)
Bond: C-N (C1)
Bond Dissociation Energy
~66 kcal/mol
~116 kcal/mol
~90 kcal/mol
Bond Length
1.89 Å
1.35 Å
1.40 Å
Relative Rate ()
1 (Reference)
>100 (Theoretical)*
N/A
Pd-Coupling Relative Rate
High (Active)
Inert
Inert
Leaving Group Ability
Excellent (Metal)
Excellent ()
Poor (unless )
*Note: The
rate for F is high only if the ring is activated. In this aniline derivative, the absolute rate is low, but relative to Br, F is still the preferred site for nucleophilic attack.
Mechanistic Diagram: Why Br leaves in Coupling vs F in
Figure 2: Mechanistic divergence. Pathway A relies on bond weakness (Br), while Pathway B relies on electronegativity (F) to stabilize the transition state.
References
Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions of Aromatic Halides." Chemical Reviews, 1951. (The foundational text on the Element Effect).
Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002.
Rohde, J. J., et al. "Discovery and metabolic stabilization of potent and selective p38 MAP kinase inhibitors." Journal of Medicinal Chemistry, 2006. (Context for the specific scaffold usage).
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison & Validation Guide
Target Audience: Medicinal Chemists, Crystallographers, and CMC (Chemistry, Manufacturing, and Controls) Leads.
Executive Summary: The Isomeric Challenge
In the development of kinase inhibitors and liquid crystal precursors, 2,6-Dibromo-3-fluoro-4-methylaniline represents a critical scaffold.[1] However, its synthesis—typically via electrophilic bromination of 3-fluoro-4-methylaniline—is prone to regioisomeric ambiguity.[1] The steric bulk of the bromine atoms combined with the electronic directing effects of the fluorine substituent can lead to isomeric mixtures (e.g., 2,4-dibromo vs. 2,6-dibromo) that are difficult to resolve by standard HPLC.
While NMR (
H, F) is the standard for solution-state identity, it often fails to capture the solid-state polymorphism and conformational locking caused by the "halogen dance" in the crystal lattice. This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR, establishing SC-XRD as the definitive method for absolute structural validation and polymorph screening.[1]
Comparative Analysis: XRD vs. NMR vs. Elemental Analysis[1]
The following table contrasts the validation capabilities of the three primary analytical techniques for this specific poly-halogenated aniline.
Feature
Single Crystal XRD (SC-XRD)
NMR (H / F)
Elemental Analysis (EA)
Primary Utility
Absolute Configuration & Packing
Solution-state connectivity
Bulk Purity Confirmation
Regioisomer ID
Definitive. Direct visualization of Br/F positions relative to the amine.[1]
Inferential. Relies on coupling constants () and splitting patterns.[1]
None. Isomers have identical elemental composition.[1]
Polymorph Detection
High. Identifies specific packing motifs (e.g., vs ).[1]
Low. Solution state destroys polymorphic information.[1]
None.
Steric Analysis
Quantifies bond angle distortion (e.g., C-C-Br spreading >120°).[1]
Indirect observation via chemical shift anisotropy (solid-state NMR only).
For 2,6-dibromo-3-fluoro-4-methylaniline, the fluorine atom at position 3 breaks the symmetry of the phenyl ring found in the 2,6-dibromo-4-methyl analog.[1]
NMR Limitation: In
H NMR, the symmetry breaking is subtle. You may see a singlet for the methyl and a doublet for the aromatic proton, but distinguishing the 2,6-dibromo-3-fluoro isomer from the 2,4-dibromo-5-fluoro isomer requires complex 2D-NOESY experiments to map spatial proximity.[1]
XRD Advantage: The heavy bromine atoms (
) dominate the scattering, making the structure solution trivial ("Heavy Atom Method"). The fluorine () is easily distinguished from hydrogen () in the difference Fourier map, providing an unambiguous snapshot of the substitution pattern.
Experimental Protocol: Crystallization & Data Collection
To validate this compound, you must generate high-quality single crystals.[1] Poly-halogenated anilines are hydrophobic and crystallize well via slow evaporation or vapor diffusion.[1]
A. Crystallization Workflow (Vapor Diffusion)
Solvent System: Ethanol (Solvent) / Water (Antisolvent) or Chloroform (Solvent) / Hexane (Antisolvent).[1]
Method:
Dissolve 20 mg of the crude 2,6-Dibromo-3-fluoro-4-methylaniline in 1 mL of Chloroform (
) in a small inner vial.
Place this vial inside a larger jar containing 5 mL of Hexane.
Cap the outer jar tightly. The hexane vapors will slowly diffuse into the chloroform, lowering solubility and forcing nucleation.
Wait Time: 2–5 days. Look for colorless/pale-yellow needles or prisms.[1]
B. XRD Data Collection Parameters[1][2]
Temperature:100 K (Critical). Halogenated groups have high thermal motion; cooling reduces thermal ellipsoids and improves resolution.[1]
Source: Mo-K
( Å) or Cu-K ( Å).[1] Mo is preferred to minimize absorption corrections from the heavy Bromine atoms.
Strategy: Full sphere collection to ensure high redundancy (
) for accurate absorption correction.
Validation Workflow Diagram
The following diagram outlines the decision logic for validating the compound, moving from synthesis to final structural confirmation.
Caption: Logical workflow for structural validation. Note that NMR serves as a secondary check if crystals cannot be grown, but XRD is the primary decision gate.
Critical Validation Parameters (Expected Data)
Since specific lattice parameters for the 3-fluoro derivative may not be in your local database, use these Reference Parameters derived from the closely related analog 2,6-Dibromo-4-methylaniline (CSD Ref: QABWIZ). The 3-fluoro substituent will cause slight deviations (symmetry breaking), but the packing motifs should remain similar.[1]
A. Crystallographic Acceptance Criteria
Parameter
Expected Range (Analog Based)
Validation Threshold
Space Group
Likely (Monoclinic) or (Triclinic)
Must be Centrosymmetric (unless chiral synthesis used)
R-Factor ()
Must be for publication quality
Goodness of Fit (GoF)
1.0 – 1.1
0.9 – 1.2
C-C-C Bond Angles
Distorted: 115° – 123°
Ring angles at C1/C2 (Br-bearing) will deviate from 120°
Intramolecular Contacts
( Å)
Look for "in-plane" H-bonding locking the amine
B. Structural Features to Verify
Steric Crowding: The C-C-C angles at the bromine-substituted carbons (C2 and C6) should be expanded (
) due to the repulsion between the bulky Br atoms and the amine/methyl groups.
Halogen Bonding: Check for intermolecular
or contacts less than the sum of van der Waals radii ( Å). These interactions often drive the crystal packing and stability.
Disorder: The 3-Fluoro position might show disorder if the molecule can flip 180° in the lattice without significant penalty.[1] A high thermal ellipsoid on the Fluorine atom suggests this.
References
Analog Structure (2,6-Dibromo-4-methylaniline)
Title: Crystal structure of 2,6-dibromo-4-methylaniline.[1]
A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Dibromo-3-fluoro-4-methylaniline
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. Improperly managed...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. Improperly managed chemical waste poses significant risks to personnel and the environment. This guide provides a detailed, authoritative framework for the proper disposal of 2,6-Dibromo-3-fluoro-4-methylaniline, a halogenated aromatic amine.
The procedural guidance herein is synthesized from safety data for structurally analogous compounds, a standard and necessary practice in the absence of specific data for a novel substance. The principles of handling hazardous, halogenated organic waste are paramount and form the basis of these recommendations.
Hazard Identification & Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of 2,6-Dibromo-3-fluoro-4-methylaniline is fundamental to appreciating the necessity of stringent disposal protocols. Based on data from close structural analogs like 2,6-Dibromo-4-methylaniline and other halogenated anilines, this compound is presumed to be hazardous.[1][2][3]
Toxicity: Classified as harmful if swallowed, in contact with skin, or if inhaled.[2] Anilines as a class are known systemic toxins.
Irritation: Causes serious eye and skin irritation.[1][2]
Respiratory Effects: May cause respiratory irritation.
Environmental Hazard: As a halogenated aromatic compound, it is expected to be persistent in the environment and potentially toxic to aquatic life. Discharge into drains or the environment must be strictly avoided.[3][4][5]
The presence of bromine and fluorine atoms classifies this compound as a halogenated organic compound . This is a critical distinction for waste management, as these compounds require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans.[6][7] Mixing halogenated waste with non-halogenated waste streams leads to cross-contamination, needlessly complicating and increasing the cost of disposal for the entire volume.[7]
Chemical & Physical Profile
For safe handling and disposal planning, a clear understanding of the compound's properties is essential. The following data is compiled for closely related analogs and provides a reliable reference point.
This protocol ensures that waste 2,6-Dibromo-3-fluoro-4-methylaniline is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical in any form, including as waste, ensure a robust barrier between you and the hazard.
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[5][8]
Eye Protection: Use tight-fitting safety glasses or goggles.[5][8]
Skin and Body Protection: Wear a full-length laboratory coat, long pants, and closed-toe shoes.[8]
Respiratory Protection: All handling of waste, especially if it is a powder that can become airborne, must occur in a certified chemical fume hood.[8]
Step 2: Waste Segregation (Critical)
The causality here is both regulatory and financial. Halogenated waste requires specialized and more expensive disposal methods.
Designate a "Halogenated Organic Solid Waste" container.
NEVER mix this waste with non-halogenated solvents or other waste streams.[6][7] This is the most common and costly mistake in laboratory waste management.
Step 3: Containerization and Labeling
Proper containment is essential to prevent leaks and ensure clear communication of the hazard.
Primary Container: Use a chemically compatible, leak-proof container with a tightly sealing screw cap. Polyethylene or glass containers are typically appropriate. The container must be in good condition.[6]
Labeling: The moment the first particle of waste enters the container, it must be labeled. The label must include:
The words "Hazardous Waste"
The full chemical name: "Waste 2,6-Dibromo-3-fluoro-4-methylaniline"
The associated hazards (e.g., "Toxic," "Irritant")
The date accumulation started.
Step 4: Temporary On-Site Storage
Store the designated waste container in a safe, secondary containment area.
Location: Store in a well-ventilated area, such as a satellite accumulation area within the lab, away from incompatible materials.[8]
Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or tub to contain any potential leaks.
Quantity Limits: Do not accumulate large quantities of waste. Adhere to institutional and local regulations regarding storage time and volume limits.
Step 5: Professional Disposal
This material must not be disposed of via standard trash or sewer systems.
Engage a Licensed Service: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[5] These companies are equipped to handle and transport hazardous materials according to all relevant regulations.
Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately.
Disposal Decision Workflow
The following diagram outlines the logical flow for managing waste 2,6-Dibromo-3-fluoro-4-methylaniline from generation to final disposal.
Caption: Waste Disposal Workflow for 2,6-Dibromo-3-fluoro-4-methylaniline.
Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is critical.
Spill Cleanup:
Evacuate non-essential personnel and ensure the area is well-ventilated.
Wearing full PPE, prevent the spill from entering drains.[5]
For a solid spill, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust generation.[1][3]
Clean the spill area thoroughly.
For large spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.[6]
Personal Exposure:
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention.[1][4]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][4]
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][4]
Regulatory Framework
In the United States, the disposal of 2,6-Dibromo-3-fluoro-4-methylaniline falls under the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[9] As a halogenated aromatic compound, it would be considered a hazardous waste. While it may not have a specific waste code, it could be classified based on its characteristics (e.g., toxicity). Brominated organic compounds are a class of chemicals specifically monitored and regulated by the EPA.[9][10] Adherence to the disposal protocol outlined in this guide will ensure compliance with these stringent federal and local regulations.
References
SAFETY DATA SHEET 2,6-Dibromo-4-fluoroaniline. (2025). Thermo Fisher Scientific. [Link]
Waste Code. U.S. Environmental Protection Agency (EPA). [Link]
Standard Operating Procedure: Aniline. Rutgers University. [Link]
Standard Operating Procedure: Halogenated Organic Liquids. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
EPA Hazardous Waste Codes. U.S. Environmental Protection Agency (EPA). [Link]
Environmental Fact Sheet: Two New Hazardous Waste Codes Added From Organobromine Production. U.S. Environmental Protection Agency (EPA). [Link]
Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts. [Link]
Hazardous Substance Fact Sheet: Aniline. New Jersey Department of Health. [Link]
Appendix A to § 172.101 - List of Hazardous Substances and Reportable Quantities. U.S. Department of Transportation. [Link]
Proper disposal of chemicals. (2025). Sciencemadness Wiki. [Link]
Personal protective equipment for handling 2,6-Dibromo-3-fluoro-4-methylaniline
This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 2,6-Dibromo-3-fluoro-4-methylaniline (CAS: 1000576-72-6 or analogs). As a Senior Application Scientist, I have s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 2,6-Dibromo-3-fluoro-4-methylaniline (CAS: 1000576-72-6 or analogs).
As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a risk-management system. This compound belongs to a class of poly-halogenated anilines . These are deceptive hazards: they are often solids with low vapor pressure, leading to complacency, yet they possess extreme lipophilicity (due to bromine/fluorine substitution) allowing rapid transdermal absorption and subsequent methemoglobinemia.
Part 1: Risk Assessment & Biological Rationale
To select the right PPE, you must understand the mechanism of toxicity.
The Hazard: Aniline derivatives are oxidized in the liver (CYP450) to N-hydroxylamines. These metabolites oxidize ferrous hemoglobin (Fe2+) to ferric methemoglobin (Fe3+), which cannot transport oxygen.
Fluorine (C-3): Increases metabolic stability, potentially prolonging the half-life of toxic metabolites in the body.
Methyl (C-4): Electron-donating group, which can influence the rate of N-oxidation.
Core Directive: Treat this substance as a high-potency skin toxicant and a potential sensitizer.[1]
Part 2: PPE Specification Matrix
Standard nitrile gloves are insufficient for prolonged contact with halogenated aniline solutions. The following matrix prescribes PPE based on the state of matter.
Protection Zone
PPE Requirement
Material Science/Rationale
Hand (Primary)
Double Gloving Protocol 1. Inner: Silver Shield® (EVOH/PE Laminate) or 6-mil Extended Cuff Nitrile.2. Outer: Standard Nitrile (Disposable).
Permeation Resistance: Halogenated aromatics can permeate standard 4-mil nitrile in <15 minutes. Laminate films offer >480 min breakthrough time. The outer glove protects the inner film from physical tears and provides grip.
Respiratory
Engineering Control (Primary): Chemical Fume Hood.PPE (Secondary): N95 (minimum) or P100 if weighing outside hood (NOT recommended).
Dust Control: As a solid, electrostatic charging can disperse micro-particulates. Inhalation bypasses first-pass metabolism, delivering the toxin rapidly to the bloodstream.
Eye/Face
Chemical Splash Goggles (Indirect Vented).Face Shield required if handling >100mL solution.
Absorption: The eyes are a mucous membrane route for rapid systemic absorption. Safety glasses with side shields do not protect against aerosols or splashes.
Body
Tyvek® Lab Coat (Disposable) or chemically resistant apron over cotton coat.
Retention: Cotton lab coats absorb and hold aniline derivatives against the skin. Tyvek repels dust and splashes.
Part 3: Operational Protocols
Weighing and Transfer (Solid State)
The Problem: Halogenated anilines are often "sticky" or static-prone solids.
The Protocol:
Static Elimination: Use an ionizing bar or anti-static gun inside the fume hood before opening the vial.
Containment: Place the balance inside the fume hood. If this is impossible, use a glove bag or a powder containment hood .
Decontamination: Wipe the exterior of the stock bottle with a methanol-dampened Kimwipe before returning it to storage. Dispose of the Kimwipe as hazardous waste immediately.
Reaction Setup (Solution State)
The Problem: Solvents (DCM, THF) act as "vehicles," carrying the aniline through glove material faster than the pure solid.
The Protocol:
Syringe Transfer: Never pour. Use positive-displacement pipettes or glass syringes with Luer-lock needles to prevent aerosolization.
Solvent Choice: If possible, avoid using Dimethyl Sulfoxide (DMSO) as a solvent, as it dramatically accelerates skin absorption of the solute.
Part 4: Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision-making process for handling and emergency response.
Figure 1: Operational decision tree for PPE selection and spill response based on physical state.
Part 5: Emergency Response & Decontamination
In the event of exposure, speed is critical to prevent methemoglobinemia.
Skin Contact:
Immediate Action: Do not use solvents (ethanol/acetone) to wash skin; this increases absorption.
Protocol: Wash with copious amounts of soap and tepid water for 15 minutes. Cold water closes pores (trapping chemical); hot water opens pores (increasing absorption). Tepid is the only safe option.
Medical: Seek medical attention.[1][2][3][4][5][6] Inform the physician of "Aniline derivative exposure" and suggest checking MetHb levels.
Spill Cleanup:
Solid: Do not sweep (creates dust). Wet-wipe with methanol-soaked pads or use a HEPA vacuum.
Liquid: Absorb with vermiculite or sand. Do not use standard paper towels as the only barrier; the chemical will soak through to your gloves instantly.
Segregation: Must be separated from non-halogenated solvents (e.g., acetone waste) if your facility requires it, primarily due to the cost of incineration.
Incompatibility: NEVER mix with strong oxidizers (nitric acid, peroxides) in the waste stream. The bromine/fluorine substituents can lead to violent exothermic decomposition.
Labeling: Clearly tag waste as "Toxic," "Sensitizer," and "Halogenated."
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
PubChem. (n.d.). Compound Summary: 2,6-Dibromo-4-methylaniline (Analog). National Library of Medicine.
Thermo Fisher Scientific. (2021). Safety Data Sheet: 2,6-Dibromo-4-methylaniline.[2][3]
Occupational Safety and Health Administration (OSHA). (n.d.).[4] Personal Protective Equipment: Chemical Resistance Selection.